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Dalbavancin-d6

Cat. No.: B12395755
M. Wt: 1822.7 g/mol
InChI Key: KGPGQDLTDHGEGT-ZOUCSSCUSA-N
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Description

Dalbavancin-d6 is a useful research compound. Its molecular formula is C88H100Cl2N10O28 and its molecular weight is 1822.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C88H100Cl2N10O28 B12395755 Dalbavancin-d6

Properties

Molecular Formula

C88H100Cl2N10O28

Molecular Weight

1822.7 g/mol

IUPAC Name

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-52-[3-[bis(trideuteriomethyl)amino]propylcarbamoyl]-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid

InChI

InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1/i4D3,5D3

InChI Key

KGPGQDLTDHGEGT-ZOUCSSCUSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCNC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=C(C=CC(=C4)[C@@H]5C(=O)N[C@@H]([C@@H](C6=CC(=C(C=C6)OC7=CC8=CC(=C7O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)NC(=O)CCCCCCCCC(C)C)OC2=CC=C(C[C@@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)OC4=C(C=CC(=C4)[C@H](C(=O)N3)NC)O)O)Cl)C(=O)N[C@H]8C(=O)N5)C=C2)Cl)O)C(=O)N1)O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Role of Dalbavancin-d6 in Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the scientific applications of Dalbavancin-d6, the deuterated form of the potent lipoglycopeptide antibiotic, Dalbavancin. Primarily, this compound serves as a critical tool in bioanalytical assays, particularly as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The incorporation of deuterium atoms imparts a stable isotopic label, allowing for precise and accurate quantification of Dalbavancin in complex biological matrices. This guide will detail the core purpose of utilizing this compound in research, present key quantitative data, outline experimental protocols, and visualize the associated workflows and pathways.

Core Purpose of this compound in Research

The primary application of this compound in a research setting is to function as an internal standard (IS) in quantitative bioanalysis.[1] Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in mass spectrometry-based assays for several key reasons:

  • Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to the non-labeled Dalbavancin, including its extraction recovery, ionization efficiency, and chromatographic retention time.[1] This ensures that any variations encountered during sample preparation and analysis affect both the analyte and the internal standard to the same degree, allowing for reliable correction.

  • Distinct Mass-to-Charge Ratio: Despite these similarities, the deuterium labeling results in a distinct, higher mass-to-charge (m/z) ratio for this compound compared to Dalbavancin.[2] This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling simultaneous detection and quantification.

  • Enhanced Accuracy and Precision: By compensating for matrix effects and variations in instrument response, the use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the analytical method.[1]

Beyond its role as an internal standard, deuterated compounds, in general, are utilized in pharmaceutical research for:

  • Pharmacokinetic (PK) Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biological system.[1][3]

  • Metabolic Profiling: Identifying and quantifying metabolites of the parent drug.[1]

  • Drug-Drug Interaction Studies: Assessing the influence of co-administered drugs on the metabolism of the primary drug.[1]

Quantitative Data for Bioanalytical Applications

The following table summarizes key quantitative parameters for the analysis of Dalbavancin using this compound as an internal standard in LC-MS/MS methods.

ParameterDalbavancinThis compoundReference
Precursor Ion (m/z) 909.2 ([M+2H]²⁺)912.3 ([M+2H]²⁺)[2]
Product Ion (m/z) 340.1340.2[2]
Linearity Range (Plasma) 0.5 µg/mL to 500 µg/mL-[4]
Linearity Range (Urine) 0.05 µg/mL to 50 µg/mL-[4]

Experimental Protocols

Quantification of Dalbavancin in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the therapeutic drug monitoring (TDM) of Dalbavancin, utilizing this compound as an internal standard.[2]

3.1.1. Sample Preparation

  • To 47 µL of ultrapure water, add 3 µL of human plasma sample.

  • Add 150 µL of a 1 mg/L this compound solution in methanol (internal standard solution).

  • Vortex the mixture for 15 seconds.

  • Centrifuge the mixture at 13,000 rpm for 5 minutes at room temperature.

  • Transfer 50 µL of the clear supernatant to an autosampler vial.

  • Inject 3 µL of the supernatant into the LC-MS/MS system.[2]

3.1.2. Liquid Chromatography Conditions

  • LC System: Agilent 1260 Infinity II HPLC system[2]

  • Column: Not explicitly stated in the provided source, but a C18 column is commonly used for such analyses.

  • Mobile Phase: A gradient elution is typically employed, often with a mixture of water and an organic solvent (e.g., acetonitrile), both containing a small percentage of an acid like formic acid to improve peak shape and ionization.

  • Flow Rate: 0.1 mL/min[2]

  • Run Time: 4 minutes[2]

3.1.3. Mass Spectrometry Conditions

  • MS System: Agilent 6460 Triple Quadrupole mass spectrometer[2]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[2]

  • MRM Transitions:

    • Dalbavancin: m/z 909.2 → 340.1[2]

    • This compound: m/z 912.3 → 340.2[2]

Visualizations

Experimental Workflow for Dalbavancin Quantification

G Experimental Workflow for Dalbavancin Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis p Plasma Sample is Add this compound (IS) p->is v Vortex is->v c Centrifuge v->c s Collect Supernatant c->s lc Liquid Chromatography (Separation) s->lc ms Mass Spectrometry (Detection) lc->ms quant Quantification (Peak Area Ratio) ms->quant result Dalbavancin Concentration quant->result

Caption: Workflow for quantifying Dalbavancin in plasma using this compound.

Rationale for Using a Stable Isotope-Labeled Internal Standard

G Rationale for Using a Stable Isotope-Labeled Internal Standard cluster_props Properties cluster_adv Advantages center This compound (Internal Standard) sim_chem Similar Chemical Properties center->sim_chem sim_phys Similar Physical Properties center->sim_phys diff_mass Different Mass center->diff_mass comp Compensation for Matrix Effects sim_chem->comp sim_phys->comp acc Increased Accuracy comp->acc prec Increased Precision comp->prec

Caption: Key properties and advantages of using this compound as an internal standard.

Mechanism of Action of Dalbavancin

G Dalbavancin's Mechanism of Action dalbavancin Dalbavancin d_ala D-alanyl-D-alanine Terminus of Peptidoglycan Precursors dalbavancin->d_ala Binds to transglycosylation Transglycosylation d_ala->transglycosylation Inhibits transpeptidation Transpeptidation (Cross-linking) d_ala->transpeptidation Inhibits cell_wall Bacterial Cell Wall Synthesis transglycosylation->cell_wall transpeptidation->cell_wall lysis Cell Lysis and Bacterial Death cell_wall->lysis Disruption leads to

Caption: Inhibition of bacterial cell wall synthesis by Dalbavancin.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Dalbavancin. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic studies and therapeutic drug monitoring. The detailed protocols and data presented in this guide underscore the importance of this compound in advancing our understanding of Dalbavancin's clinical pharmacology and optimizing its therapeutic use.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Deuterated Dalbavancin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the synthesis and characterization of deuterated Dalbavancin, a second-generation lipoglycopeptide antibiotic. While Dalbavancin exhibits potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), strategic deuteration offers a promising avenue for enhancing its pharmacokinetic profile, potentially leading to improved metabolic stability and a longer half-life.[1][2][3][4] This document provides proposed experimental protocols for the synthesis of a selectively deuterated Dalbavancin analog and detailed methodologies for its subsequent characterization using advanced analytical techniques. Quantitative data for native Dalbavancin are presented to serve as a benchmark for evaluating the deuterated compound.

Introduction

Dalbavancin is a crucial therapeutic option for treating serious Gram-positive infections.[5][6] It functions by inhibiting bacterial cell wall biosynthesis.[5][6] The unique pharmacokinetic properties of Dalbavancin, such as its extended half-life, allow for infrequent dosing regimens.[7] The substitution of hydrogen with deuterium at specific metabolic sites can slow down drug metabolism, a phenomenon known as the kinetic isotope effect.[1][4] This modification has the potential to further extend the half-life of Dalbavancin, reduce the formation of metabolites, and potentially enhance its therapeutic index.[1][4][8] This guide details a proposed pathway for the synthesis of a deuterated version of Dalbavancin and the analytical methods required to confirm its structure and purity.

Mechanism of Action of Dalbavancin

Dalbavancin exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps in cell wall formation. This inhibition ultimately leads to cell lysis and bacterial death. The lipophilic side chain of Dalbavancin anchors the molecule to the bacterial cell membrane, enhancing its potency.

Dalbavancin_Mechanism_of_Action cluster_bacterium Bacterial Cell Peptidoglycan Precursors Peptidoglycan Precursors Growing Peptidoglycan Chain Growing Peptidoglycan Chain Peptidoglycan Precursors->Growing Peptidoglycan Chain Transglycosylation Cross-linked Peptidoglycan (Cell Wall) Cross-linked Peptidoglycan (Cell Wall) Growing Peptidoglycan Chain->Cross-linked Peptidoglycan (Cell Wall) Transpeptidation Cell Lysis Cell Lysis Cross-linked Peptidoglycan (Cell Wall)->Cell Lysis Inhibition leads to Dalbavancin Dalbavancin Dalbavancin->Peptidoglycan Precursors Binds to D-Ala-D-Ala

Caption: Mechanism of action of Dalbavancin.

Proposed Synthesis of Deuterated Dalbavancin

The proposed synthesis of deuterated Dalbavancin involves a semi-synthetic approach starting from the natural product precursor, A40926, which is produced via fermentation of Nonomuraea sp.[6][9][10][11] The deuteration is introduced in the final chemical modification step through the use of a deuterated amine. Specifically, we propose the synthesis of a Dalbavancin analog deuterated on the dimethylamino moiety of the 3-(dimethylamino)-1-propylamine side chain, as this region is a potential site of metabolism.

Experimental Protocol: Synthesis of Deuterated 3-(Dimethylamino)-1-propylamine (d6-DMAPA)

A practical approach for the synthesis of deuterated dimethylamine involves using deuterated methylation reagents.[12]

  • Starting Material: Commercially available 3-amino-1-propanol.

  • Protection: The primary amine is protected with a suitable protecting group (e.g., Boc anhydride).

  • Deuteromethylation: The protected intermediate is then subjected to deuteromethylation using a deuterated methylating agent (e.g., deuterated methyl iodide, CD₃I) in the presence of a base (e.g., sodium hydride) to introduce two -CD₃ groups onto the nitrogen atom.

  • Deprotection: The protecting group is removed under appropriate conditions to yield d6-DMAPA.

  • Purification: The final product is purified by distillation or chromatography.

Experimental Protocol: Synthesis of Deuterated Dalbavancin

The synthesis of Dalbavancin from A40926 involves a three-step process: esterification, amidation, and hydrolysis.[7][10]

  • Step 1: Esterification of A40926. The carboxyl group of the aminosugar in A40926 is protected by esterification.[7]

  • Step 2: Amidation with d6-DMAPA. The C-terminal carboxyl group of the esterified A40926 is activated (e.g., with a carbodiimide) and then reacted with the synthesized d6-DMAPA to form the corresponding amide.

  • Step 3: Hydrolysis. The ester protecting group is removed by hydrolysis under basic conditions to yield the final deuterated Dalbavancin product.[10]

  • Purification: The final product is purified by preparative high-performance liquid chromatography (HPLC).

Synthesis_Workflow A40926 A40926 Esterified_A40926 Esterified_A40926 A40926->Esterified_A40926 Esterification Amidated_Intermediate Amidated_Intermediate Esterified_A40926->Amidated_Intermediate Amidation Deuterated_Dalbavancin Deuterated_Dalbavancin Amidated_Intermediate->Deuterated_Dalbavancin Hydrolysis & Purification d6_DMAPA d6_DMAPA d6_DMAPA->Amidated_Intermediate Characterization_Workflow Deuterated_Dalbavancin Deuterated_Dalbavancin NMR NMR Spectroscopy (¹H, ¹³C, ²H) Deuterated_Dalbavancin->NMR MS Mass Spectrometry (High Resolution) Deuterated_Dalbavancin->MS HPLC HPLC (Purity Analysis) Deuterated_Dalbavancin->HPLC Structural_Confirmation Structural Confirmation & Purity Assessment NMR->Structural_Confirmation MS->Structural_Confirmation HPLC->Structural_Confirmation

References

An In-depth Technical Guide to the Chemical and Physical Properties of Dalbavancin-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalbavancin-d6 is the deuterated analog of Dalbavancin, a second-generation lipoglycopeptide antibiotic employed in the treatment of acute bacterial skin and skin structure infections (ABSSSIs).[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development. The inclusion of deuterium atoms in its structure makes this compound an invaluable tool, primarily as an internal standard, in pharmacokinetic and metabolic studies of Dalbavancin.[3][4] This document details its structural characteristics, physicochemical properties, and the analytical methodologies utilized for its characterization. Furthermore, it elucidates the mechanism of action of its parent compound, which is fundamental to understanding its biological context.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a clear and concise reference for key quantitative data.

Table 1: General Chemical Properties
PropertyValueReference
Chemical Name 5,31-Dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-56-O-[2-deoxy-2-[(10-methyl-1-oxoundecyl)amino]-beta-D-glucopyranuronosyl]-38-[[[3-(dimethylamino)propyl]amino]carbonyl]-42-O-alpha-D-mannopyranosyl-N15-methylristomycin A aglycone-d6[5]
Molecular Formula C₈₈H₉₄D₆Cl₂N₁₀O₂₈[3][6][7][8][9][10][11]
Molecular Weight 1822.73 g/mol [3][6]
CAS Number 1126461-54-8[3][7][9][10][12]
Synonyms A-A 1-d6; BI 397-d6; Dalbavancin B0-d6; MDL 63397-d6; VER 001-d6[3][6]
Table 2: Physicochemical Properties
PropertyValue/DescriptionReference
Appearance Solid[13]
Solubility Soluble in DMSO (~5 mg/ml) and dimethyl formamide (~1 mg/ml). Sparingly soluble in aqueous buffers. For maximum aqueous solubility, it should first be dissolved in DMSO and then diluted. Solubility in a 1:5 solution of DMSO:PBS (pH 7.2) is approximately 0.16 mg/ml.[13]
Storage -20°C[13]
Stability Stable for ≥ 1 year. In solution, stability is pH-dependent, with maximum stability in the pH region of 4-5.[8][14]
Isotopic Purity Minimum isotopic enrichment: 98% ²H.[8]
Plasma Protein Binding 93% to 99% (extrapolated from parent compound studies), primarily to albumin.[3]
UV/Vis. (λmax) 281 nm[13]

Mechanism of Action

This compound, being a deuterated analog, is expected to share the same mechanism of action as its parent compound, Dalbavancin. Dalbavancin is a lipoglycopeptide antibiotic that disrupts bacterial cell wall biosynthesis.[1][15] Its bactericidal effect is achieved through a dual mechanism:

  • Inhibition of Peptidoglycan Synthesis: Dalbavancin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[6][15] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the cross-linking of peptidoglycan chains, which is essential for the integrity of the bacterial cell wall.[3][15][16]

  • Membrane Anchoring: The presence of a lipophilic side chain allows Dalbavancin to anchor to the bacterial cell membrane.[1][16] This anchoring increases the drug's concentration at the site of action and enhances its affinity for the D-Ala-D-Ala target, contributing to its potent and sustained antibacterial activity.[1][6]

The following diagram illustrates the mechanism of action of Dalbavancin.

cluster_bacterium Gram-Positive Bacterium cluster_cell_wall Cell Wall Synthesis cluster_membrane Cell Membrane PG_precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Growing_PG Growing Peptidoglycan Chain PG_precursor->Growing_PG Elongation Transpeptidase Transpeptidase (PBP) Transglycosylase Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) Growing_PG->Crosslinked_PG Cross-linking Membrane Dalbavancin Dalbavancin Dalbavancin->PG_precursor Binds to D-Ala-D-Ala Dalbavancin->Membrane Lipophilic_tail Lipophilic Tail Dimerization Dimerization

Mechanism of action of Dalbavancin.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for its application in research. The following sections outline the methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the purification and quantification of this compound.

Objective: To separate and quantify this compound from a sample matrix.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, ultrapure

  • Formic acid or Trifluoroacetic acid (TFA)

General Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. For biological samples, a protein precipitation step is typically required. This can be achieved by adding a 1:1 mixture of acetonitrile and methanol to the sample, followed by centrifugation.[17]

  • Mobile Phase Preparation: Prepare mobile phases consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[17]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.[17]

    • Flow Rate: Typically 0.35 mL/min.[17]

    • Detection: UV detection at 208 nm or 300 nm.[3][17]

    • Gradient Elution: A gradient of increasing organic phase concentration is typically used to ensure good separation. A fast gradient can be employed, for example, starting at 5% organic phase, increasing to 70% at 2.0 minutes, reaching 95% by 2.5 minutes, and then re-equilibrating.[3]

  • Analysis: Inject the prepared sample into the HPLC system. The retention time and peak area are used for identification and quantification, respectively.

Sample Sample containing This compound Protein_Precipitation Protein Precipitation (e.g., with ACN/MeOH) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC_Injection HPLC Injection Supernatant->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (208 nm or 300 nm) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

HPLC analysis workflow for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique for the identification and quantification of this compound, often coupled with HPLC (LC-MS/MS).

Objective: To confirm the identity and quantify the amount of this compound in a sample.

Instrumentation:

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

  • Electrospray ionization (ESI) source

General Procedure:

  • Sample Preparation: Follow the same sample preparation procedure as for HPLC analysis.

  • LC-MS/MS Conditions:

    • Ionization Mode: Electrospray ionization in positive mode (ESI+).[3]

    • Precursor Ion (Q1): The doubly-charged precursor ion for this compound is typically monitored at a mass-to-charge ratio (m/z) of 912.3.[3]

    • Product Ion (Q3): A characteristic product ion is monitored for quantification, often at an m/z of 340.2, which is a common fragment for both Dalbavancin and its deuterated analog.[3]

    • Multiple Reaction Monitoring (MRM): The transition from the precursor ion to the product ion (912.3 -> 340.2) is monitored for selective and sensitive quantification.[3]

  • Data Analysis: The peak area from the MRM chromatogram is used for quantification, typically against a calibration curve prepared with known concentrations of this compound.

LC_Eluent LC Eluent containing This compound ESI Electrospray Ionization (Positive Mode) LC_Eluent->ESI Ion_Generation Generation of Doubly-Charged Precursor Ions (m/z 912.3) ESI->Ion_Generation Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ion_Generation->Q1 Collision_Cell Collision Cell (q2) (Fragmentation) Q1->Collision_Cell Fragment_Generation Generation of Product Ions (e.g., m/z 340.2) Collision_Cell->Fragment_Generation Q3 Quadrupole 3 (Q3) (Product Ion Selection) Fragment_Generation->Q3 Detector Detector Q3->Detector Data_System Data System (MRM Chromatogram) Detector->Data_System

LC-MS/MS workflow for this compound analysis.

Synthesis and Isotopic Labeling

The synthesis of this compound involves the modification of a natural glycopeptide precursor. The deuterium atoms are incorporated during the amidation reaction. Specifically, an intermediate derived from the A40926 precursor is reacted with a deuterated version of 3-(dimethylamino)-1-propylamine. The "-d6" designation corresponds to the six deuterium atoms replacing the hydrogen atoms on the two methyl groups of this amine's side chain.[6] The final product is then purified using techniques such as high-performance liquid chromatography.[3]

Applications in Research and Development

This compound is a critical tool in pharmaceutical research and development, primarily serving as an internal standard for the quantification of Dalbavancin in biological matrices.[3] Its use in isotope dilution mass spectrometry allows for highly accurate and precise measurements of the parent drug's concentration, which is essential for:

  • Pharmacokinetic (PK) studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Dalbavancin.[3]

  • Bioavailability and bioequivalence studies: To compare different formulations of Dalbavancin.

  • Therapeutic drug monitoring (TDM): To optimize dosing regimens for individual patients.[18]

  • Metabolic profiling: To identify and quantify metabolites of Dalbavancin.[3]

Conclusion

This compound, with its well-characterized chemical and physical properties, serves as an indispensable tool for the analytical and metabolic investigation of Dalbavancin. This guide provides a comprehensive summary of its key attributes, analytical methodologies, and applications. The structured presentation of data in tables and the visualization of complex processes through diagrams are intended to facilitate a deeper understanding and practical application of this important research compound in the advancement of antibacterial therapies.

References

The Cornerstone of Quantitative Analysis: A Technical Guide to Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmacology, clinical chemistry, and metabolomics, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with mass spectrometry has emerged as the gold standard for achieving reliable quantification of analytes in complex biological matrices. This technical guide delves into the theoretical underpinnings of this powerful technique, presents comparative data, and provides detailed experimental methodologies.

The Theoretical Bedrock: Isotope Dilution Mass Spectrometry

The utilization of SIL-IS is fundamentally based on the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][2][3][4] IDMS is a method of the highest metrological standing, capable of yielding highly accurate and precise measurements.[4] The core concept involves the addition of a known quantity of an isotopically enriched form of the analyte (the SIL-IS) to a sample.[4][5] This "spike" is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6]

Because the SIL-IS and the endogenous analyte are chemically identical, they exhibit the same physicochemical properties. This means they will behave identically during sample preparation, extraction, chromatography, and ionization in the mass spectrometer.[7] Any sample loss or variation in analytical response will affect both the analyte and the SIL-IS to the same extent. Consequently, the ratio of the analyte's signal to the SIL-IS's signal remains constant, even in the presence of significant matrix effects or incomplete sample recovery.[8] The concentration of the analyte in the original sample is then determined by measuring this ratio and relating it to a calibration curve.

The key advantages conferred by this approach include:

  • Correction for Matrix Effects: Co-eluting components in a biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus correcting for these variations.[6][8]

  • Compensation for Sample Loss: During the multi-step process of sample preparation and analysis, some amount of the analyte may be lost. Since the SIL-IS is added at the beginning of the workflow, it experiences the same procedural losses as the analyte, ensuring that the final measured ratio remains accurate.[9]

  • Improved Precision and Accuracy: By mitigating the impact of variability in sample preparation and instrument response, the use of SIL-IS significantly enhances the precision and accuracy of quantitative measurements.[6][10]

Data Presentation: A Comparative Analysis

The theoretical superiority of SIL-IS over other internal standards, such as structural analogues, is well-documented. The following tables summarize quantitative data from a study on the quantification of the anti-cancer drug lapatinib in human plasma, comparing a method using a non-isotope-labeled internal standard (zileuton) with one using a stable isotope-labeled internal standard (lapatinib-d3).

Table 1: Accuracy and Precision of Lapatinib Calibrator Standards in Pooled Human Plasma [10]

Nominal Concentration (ng/mL)MethodMean Determined Concentration (ng/mL) (n=6)Accuracy (%)Precision (%CV)
5 Zileuton IS5.1102.07.8
Lapatinib-d3 IS5.2104.06.5
50 Zileuton IS52.3104.65.4
Lapatinib-d3 IS48.997.84.9
500 Zileuton IS511.2102.23.1
Lapatinib-d3 IS495.799.13.5
5000 Zileuton IS4895.497.92.5
Lapatinib-d3 IS5089.1101.82.8

Table 2: Inter- and Intra-Day Accuracy and Precision of Lapatinib Quality Control Samples in Pooled Human Plasma [10]

Nominal Concentration (ng/mL)MethodIntra-Day Accuracy (%) (n=5)Intra-Day Precision (%CV) (n=5)Inter-Day Accuracy (%) (n=15)Inter-Day Precision (%CV) (n=15)
15 Zileuton IS103.36.2104.55.8
Lapatinib-d3 IS98.75.199.85.3
800 Zileuton IS101.53.9102.14.2
Lapatinib-d3 IS100.83.7101.33.9
4000 Zileuton IS98.92.899.53.1
Lapatinib-d3 IS101.12.5101.52.9

As the data indicates, both methods demonstrated acceptable accuracy and precision in pooled human plasma. However, the study further revealed that the recovery of lapatinib varied significantly between plasma samples from different individuals. Only the stable isotope-labeled internal standard was able to correct for this inter-individual variability, underscoring its essential role in clinical and pharmacokinetic studies where patient samples are analyzed.[10]

Experimental Protocols

The following are detailed methodologies for typical applications of stable isotope-labeled internal standards in LC-MS/MS and GC-MS.

LC-MS/MS Method for Therapeutic Drug Monitoring of Antibiotics

This protocol is adapted from a method for the simultaneous quantification of multiple antibiotics in human serum.[7][11]

1. Preparation of Stock Solutions, Calibrators, and Quality Controls:

  • Prepare individual stock solutions of each antibiotic analyte and its corresponding stable isotope-labeled internal standard in a suitable solvent (e.g., methanol or water).

  • Prepare a combined working solution of all analytes and a separate combined working solution of all SIL-IS.

  • Generate serum calibrators by spiking drug-free serum with the combined analyte working solution to achieve a range of concentrations.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner as the calibrators.

2. Sample Preparation:

  • To 100 µL of serum sample, calibrator, or QC, add 20 µL of the combined SIL-IS working solution.

  • Vortex briefly to mix.

  • Add 300 µL of a protein precipitation agent (e.g., methanol or acetonitrile).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set a flow rate of 0.4 mL/min.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. For each analyte and its SIL-IS, monitor a specific precursor ion to product ion transition.

    • Optimize collision energies and other MS parameters for each transition.

4. Data Analysis:

  • Integrate the peak areas for the analyte and its corresponding SIL-IS.

  • Calculate the peak area ratio of the analyte to the SIL-IS.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

GC-MS Method for Metabolite Quantification

This protocol is a general procedure for the analysis of small molecule metabolites, such as amino acids and organic acids, in biological samples.[12][13]

1. Sample Preparation and Derivatization:

  • To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a known amount of the stable isotope-labeled internal standard for the metabolite of interest.

  • Perform a deproteinization step, typically by adding a cold organic solvent like methanol or acetonitrile, followed by centrifugation.

  • Transfer the supernatant to a new tube and dry it completely, for example, using a vacuum concentrator.

  • To make the metabolites volatile for GC analysis, perform a two-step derivatization:

    • Oximation: Add a solution of methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate at a controlled temperature (e.g., 60 °C).

    • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens on hydroxyl, carboxyl, and amino groups with trimethylsilyl (TMS) groups. Incubate at a controlled temperature (e.g., 80 °C).

2. GC-MS Analysis:

  • Gas Chromatography:

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Set the injector to a high temperature (e.g., 250 °C) and use a splitless or split injection mode depending on the expected concentration.

    • Program the oven temperature with an initial hold followed by a ramp to a final temperature to separate the derivatized metabolites.

  • Mass Spectrometry:

    • Operate the mass spectrometer in electron ionization (EI) mode.

    • Acquire data in either full scan mode to identify unknown metabolites or in selected ion monitoring (SIM) mode for targeted quantification.

    • In SIM mode, monitor characteristic ions for the derivatized analyte and its corresponding SIL-IS.

3. Data Analysis:

  • Identify the peaks of the analyte and SIL-IS based on their retention times and mass spectra.

  • Integrate the peak areas of the selected ions for both the analyte and the SIL-IS.

  • Calculate the ratio of the analyte peak area to the SIL-IS peak area.

  • Quantify the analyte concentration using a calibration curve prepared with known amounts of the analyte and a constant amount of the SIL-IS, subjected to the same derivatization and analysis procedure.

Visualizations of Core Concepts and Workflows

To further elucidate the principles and processes described, the following diagrams have been generated using Graphviz.

G cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Workflow Analyte Endogenous Analyte (Unknown Amount) Spiking Spiking Analyte->Spiking SIL_IS Stable Isotope-Labeled IS (Known Amount) SIL_IS->Spiking Extraction Extraction Spiking->Extraction Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization MS Mass Spectrometry (Signal Ratio Measurement) Ionization->MS Quantification Quantification (Concentration Calculation) MS->Quantification

Caption: The principle of Isotope Dilution Mass Spectrometry.

G cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add SIL-IS Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio_Calculation Calculate Analyte/IS Ratio Integration->Ratio_Calculation Calibration Apply Calibration Curve Ratio_Calculation->Calibration Final_Concentration Final Concentration Calibration->Final_Concentration

Caption: A typical LC-MS/MS experimental workflow using a SIL-IS.

G cluster_properties Physicochemical Properties Analyte Analyte Extraction_Efficiency Extraction Efficiency Analyte->Extraction_Efficiency Identical Chromatographic_Behavior Chromatographic Behavior Analyte->Chromatographic_Behavior Identical Ionization_Efficiency Ionization Efficiency Analyte->Ionization_Efficiency Identical SIL_IS SIL-IS SIL_IS->Extraction_Efficiency Identical SIL_IS->Chromatographic_Behavior Identical SIL_IS->Ionization_Efficiency Identical Analogue_IS Analogue IS Analogue_IS->Extraction_Efficiency Similar but Different Analogue_IS->Chromatographic_Behavior Similar but Different Analogue_IS->Ionization_Efficiency Similar but Different

Caption: Logical relationship between analyte and different internal standards.

Conclusion

The use of stable isotope-labeled internal standards is an indispensable tool in modern quantitative bioanalysis. The underlying principle of isotope dilution mass spectrometry provides a robust framework for correcting for inevitable variations in sample preparation and analysis, thereby delivering data of the highest accuracy and precision. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are critical for generating reliable and defensible results that can confidently guide research, clinical decisions, and regulatory submissions.

References

Commercial Availability and Technical Profile of High-Purity Dalbavancin-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity Dalbavancin-d6, a deuterated analog of the lipoglycopeptide antibiotic Dalbavancin. This document is intended for researchers, scientists, and drug development professionals who require a stable isotope-labeled internal standard for pharmacokinetic studies, bioanalytical method development, and other research applications.

Introduction to this compound

This compound is a synthetic derivative of Dalbavancin where six hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Dalbavancin in biological matrices.[1][2] Its chemical and physical properties are nearly identical to those of Dalbavancin, ensuring similar behavior during sample extraction, chromatography, and ionization.[1]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer high-purity this compound for research purposes. The following table summarizes the available information on product specifications from various vendors. It is important to note that a detailed Certificate of Analysis (CoA), which provides lot-specific purity and isotopic enrichment data, is typically available upon request from the suppliers.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated PurityIsotopic Enrichment
SmoleculeS17986521126461-54-8C₈₈H₉₄D₆Cl₂N₁₀O₂₈1822.73Not specifiedNot specified
MedChemExpressHY-17586AS1126461-54-8Not specifiedNot specifiedNot specifiedNot specified
Simson Pharma Ltd.D15200071126461-54-8C₈₈H₉₄D₆Cl₂N₁₀O₂₈1822.75High quality, CoA providedNot specified
ClearsynthNot specified1126461-54-8Not specifiedNot specifiedHigh quality, CoA providedNot specified
Axios ResearchAR-D011051126461-54-8C₈₈H₉₄D₆Cl₂N₁₀O₂₈1822.75Meticulously characterized, CoA providedNot specified
TLC Pharmaceutical StandardsNot specified1126461-54-8C₈₈H₉₄D₆Cl₂N₁₀O₂₈1822.75CoA availableNot specified
PharmaffiliatesPA STI 0890931126461-54-8C₈₈H₉₄D₆Cl₂N₁₀O₂₈1822.75Not specifiedNot specified
AlsachimC7936171500-79-1 (unlabeled)C₈₈H₉₄D₆Cl₂N₁₀O₂₈1822.75≥ 98.00%≥ 98% ²H

Experimental Protocols

Synthesis and Purification

The manufacturing of Dalbavancin, and by extension its deuterated analog, is a multi-step process that begins with the fermentation of a selected Nonomuraea strain to produce the natural glycopeptide complex A-40926.[3] This precursor undergoes a series of chemical modifications to yield the final product. While specific details of the deuteration process are proprietary to the manufacturers, the general synthetic route involves:

  • Fermentation: Cultivation of a Nonomuraea strain to produce the A-40926 glycopeptide complex.

  • Esterification: Selective esterification of the carboxyl group on the sugar moiety of the A-40926 precursor.

  • Amidation: Amidation of the peptidyl carboxyl group.

  • Saponification: Saponification of the ester of the N-acylaminoglucuronic acid carboxyl group.[3]

  • Deuteration: Introduction of deuterium atoms at specific positions in the molecule. This is a critical step that is carefully controlled to ensure high isotopic enrichment.

  • Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high chemical purity.[1]

Quality Control and Analytical Methodology

The quality of high-purity this compound is assessed using a variety of analytical techniques to confirm its identity, purity, and isotopic enrichment.

1. Identity Confirmation:

  • Mass Spectrometry (MS): Used to confirm the molecular weight of this compound and to verify the incorporation of six deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the positions of the deuterium labels and the overall structure of the molecule.

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the chemical purity of this compound.[1][4] A typical HPLC method would involve a reversed-phase column with a gradient elution using a mixture of aqueous and organic solvents, with UV detection.[4]

3. Isotopic Enrichment Determination:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the percentage of the deuterated species relative to the unlabeled and partially labeled species. An isotopic purity of over 98% is a common specification for such internal standards.[1]

A Representative Bioanalytical Method using this compound:

A published LC-MS/MS method for the therapeutic drug monitoring of Dalbavancin in human plasma utilizes this compound as an internal standard.[2] The key steps of this protocol are:

  • Sample Preparation:

    • Dilute 3 µL of plasma with 47 µL of ultrapure water.

    • Add 150 µL of a 1 mg/L this compound solution in methanol (internal standard).

    • Vortex the mixture for 15 seconds.

    • Centrifuge at 13,000 rpm for 5 minutes at room temperature.

    • Transfer 50 µL of the clear supernatant to an autosampler vial.[2]

  • LC-MS/MS Analysis:

    • Inject 3 µL of the prepared sample into the LC-MS/MS system.

    • Chromatographic separation is achieved on a suitable reversed-phase column.

    • Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2]

Visualizing Workflows and Pathways

General Synthesis and Quality Control Workflow for this compound

G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Fermentation Fermentation of Nonomuraea sp. to produce A-40926 Chemical_Mods Chemical Modifications (Esterification, Amidation, Saponification) Fermentation->Chemical_Mods Deuteration Deuteration Chemical_Mods->Deuteration HPLC High-Performance Liquid Chromatography (HPLC) Deuteration->HPLC Identity Identity Confirmation (MS, NMR) HPLC->Identity Purity Purity Assessment (HPLC) HPLC->Purity Isotopic_Enrichment Isotopic Enrichment (MS) HPLC->Isotopic_Enrichment Final_Product High-Purity this compound Identity->Final_Product Purity->Final_Product Isotopic_Enrichment->Final_Product

Caption: A generalized workflow for the synthesis and quality control of high-purity this compound.

Application in a Bioanalytical Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Biological Sample (e.g., Plasma) Add_IS Addition of this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer of Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification of Dalbavancin MS_Detection->Quantification

References

molecular weight and formula of Dalbavancin-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dalbavancin-d6, a deuterated analog of the lipoglycopeptide antibiotic Dalbavancin. This document is intended to serve as a core resource for researchers and professionals engaged in the development, analysis, and study of Dalbavancin and related compounds.

Core Compound Data

This compound is a stable isotope-labeled version of Dalbavancin, primarily utilized as an internal standard in analytical methodologies to ensure accurate quantification of the parent drug in biological matrices.[1][2] The incorporation of six deuterium atoms provides a distinct mass difference for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.[1]

A summary of the key quantitative data for this compound is presented in the table below.

ParameterValueSource(s)
Molecular Formula C₈₈H₉₄D₆Cl₂N₁₀O₂₈[1][3][4][5]
Molecular Weight 1822.73 - 1822.75 g/mol [1][3][4]
CAS Number 1126461-54-8[3]
Appearance Solid (likely a white to off-white or pale yellow powder)Inferred from parent compound
Purity ≥98.00%[5]
Isotopic Enrichment ≥98% ²H[5]
Solubility Refer to Certificate of Analysis[5]
Storage Refrigerator (2-8°C) for long-term storage[3]

Physicochemical Properties and Applications

This compound is structurally similar to Dalbavancin, a potent antibiotic against Gram-positive bacteria. The primary application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the therapeutic drug monitoring of Dalbavancin.[2] Its high plasma protein binding is a notable characteristic of the parent compound and is expected to be similar for the deuterated analog.

Experimental Protocols

The use of this compound as an internal standard is crucial for accurate and precise quantification of Dalbavancin in complex biological matrices like plasma. Below is a detailed methodology adapted from a validated LC-MS/MS protocol.

Quantification of Dalbavancin in Human Plasma using LC-MS/MS with this compound Internal Standard

1. Preparation of Stock Solutions, Standards, and Quality Controls:

  • Dalbavancin Stock Solution: Prepare a stock solution of Dalbavancin in a suitable solvent (e.g., DMSO).

  • This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/L.[2]

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking blank human plasma with known concentrations of Dalbavancin. Typical ranges for calibration curves can be from 0.125 to 500 mg/L.[2] QC samples are typically prepared at low, medium, and high concentrations (e.g., 7, 70, and 280 mg/L).[2]

2. Sample Preparation:

  • To a 3 µL plasma sample, add 47 µL of ultrapure water (a 1:17 dilution).[2]

  • Add 150 µL of the IS-methanol solution (1 mg/L this compound).[2]

  • Vortex the mixture for 15 seconds.[2]

  • Centrifuge at 13,000 rpm for 5 minutes at room temperature.[2]

  • Transfer 50 µL of the clear supernatant to an autosampler vial.[2]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Inject 3 µL of the prepared sample into the LC-MS/MS system.[2]

    • Use a suitable analytical column (e.g., a C18 column).

    • Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid.[2] The gradient should be optimized to ensure good separation of Dalbavancin and the internal standard from matrix components.

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the [M+2H]²⁺ precursor ions for both Dalbavancin and this compound.[2]

    • Select specific product ions for multiple reaction monitoring (MRM) transitions to ensure selectivity and sensitivity.

4. Data Analysis:

  • Calculate the peak area ratio of Dalbavancin to the this compound internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

  • Determine the concentration of Dalbavancin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagram illustrates the logical relationship between Dalbavancin and its deuterated analog, this compound, and their application in a typical bioanalytical workflow.

G cluster_0 Compound Relationship cluster_1 Analytical Workflow Dalbavancin Dalbavancin (Analyte) Dalbavancin_d6 This compound (Internal Standard) Dalbavancin->Dalbavancin_d6 Isotopic Labeling Sample Biological Sample (e.g., Plasma) Dalbavancin->Sample Present in Sample Spiking Spiking with This compound Dalbavancin_d6->Spiking Added to Sample Sample->Spiking Extraction Sample Preparation (Protein Precipitation) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification Result Result Quantification->Result Accurate Concentration of Dalbavancin

References

The Isotopic Edge: A Technical Guide to the Potential Effects of Deuterium Labeling on Dalbavancin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dalbavancin, a second-generation lipoglycopeptide antibiotic, has distinguished itself through its potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and its remarkably long pharmacokinetic half-life.[1] This extended duration of action allows for infrequent, high-dose regimens, improving patient compliance and clinical utility.[2][3] Deuterium labeling, a strategic modification in medicinal chemistry, offers a potential avenue to further enhance the pharmacokinetic profile of therapeutic agents by leveraging the kinetic isotope effect (KIE).[4] This technical guide explores the theoretical underpinnings and potential ramifications of deuterium labeling on Dalbavancin, providing a framework for future research and development in this area. While direct experimental data on deuterated Dalbavancin is not currently available in the public domain, this document synthesizes known information about Dalbavancin's structure, mechanism of action, and metabolism with the established principles of deuterium isotope effects to offer a forward-looking perspective.

Introduction to Dalbavancin and Deuterium Labeling

Dalbavancin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[5][6] It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[7][5] A key structural feature, a lipophilic side chain, anchors the molecule to the bacterial membrane, enhancing its potency and contributing to its long half-life.[2][5][8]

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (the common isotope of hydrogen). This mass difference is the foundation of the kinetic isotope effect. When a carbon-hydrogen (C-H) bond is replaced with a carbon-deuterium (C-D) bond at a site of metabolic activity, the greater mass of deuterium can lead to a slower rate of bond cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) family.[4][9][10] This can result in reduced metabolic clearance, extended drug exposure, and potentially altered metabolite profiles.[11]

Dalbavancin's Pharmacokinetic Profile

Understanding the existing pharmacokinetic parameters of Dalbavancin is crucial for identifying potential areas where deuterium labeling could have an impact.

ParameterValueReference
Terminal Half-Life (t½) ~346 hours (~2 weeks)[12][13]
Protein Binding ~93%[1][12]
Metabolism Minimally metabolized to hydroxy-dalbavancin. Not a substrate, inhibitor, or inducer of CYP450 enzymes.[12][13]
Excretion Approximately 33% as unchanged drug and 12% as hydroxy-dalbavancin in urine; ~20% in feces.[12]

The metabolism of Dalbavancin is noted to be minimal, with the formation of a hydroxy-dalbavancin metabolite.[12][13] While Dalbavancin is not a significant substrate for CYP450 enzymes, the hydroxylation process still represents a potential target for deuterium labeling to induce a kinetic isotope effect.

Potential Isotopic Effects of Deuterium Labeling on Dalbavancin

The primary theoretical advantage of deuterating Dalbavancin would be to slow its already limited metabolism, potentially further extending its half-life and reducing the formation of the hydroxy-dalbavancin metabolite. The site of hydroxylation on the Dalbavancin molecule would be the prime candidate for deuterium substitution. A primary KIE at this position could decrease the rate of metabolic conversion.

Potential Benefits:

  • Extended Half-Life: Slowing the rate of hydroxylation could further prolong Dalbavancin's already impressive half-life, potentially leading to even less frequent dosing regimens or sustained therapeutic concentrations for a longer duration.

  • Reduced Metabolite-Mediated Effects: While the clinical significance of hydroxy-dalbavancin is not fully characterized, reducing its formation could potentially alter the drug's long-term safety profile, a consideration for any metabolite.

  • Improved Therapeutic Index: By potentially increasing the parent drug exposure relative to its metabolite, deuterium labeling could enhance the therapeutic index.

Potential Challenges:

  • Subtle Effects: Given that metabolism is not the primary route of elimination for Dalbavancin, the magnitude of the KIE on its overall pharmacokinetics might be modest.

  • Synthesis Complexity: The chemical synthesis of a selectively deuterated Dalbavancin molecule would be a complex undertaking.

  • Regulatory Pathway: While streamlined pathways for deuterated drugs exist, they still require comprehensive non-clinical and clinical evaluation.

Proposed Experimental Protocols

To investigate the potential isotopic effects of deuterium labeling on Dalbavancin, a series of in vitro and in vivo experiments would be necessary.

Synthesis of Deuterated Dalbavancin
  • Objective: To synthesize Dalbavancin with deuterium atoms incorporated at the site of hydroxylation.

  • Methodology: This would likely involve a multi-step organic synthesis. The specific site of hydroxylation on the Dalbavancin molecule would first need to be definitively identified. Subsequently, a synthetic route would be designed to introduce deuterium at this position, potentially using deuterated starting materials or reagents. The final product would require extensive purification and characterization (e.g., NMR, mass spectrometry) to confirm the position and extent of deuterium incorporation.

In Vitro Metabolic Stability Assay
  • Objective: To compare the metabolic stability of deuterated Dalbavancin with its non-deuterated counterpart.

  • Methodology:

    • Incubate deuterated and non-deuterated Dalbavancin separately with human liver microsomes or hepatocytes.

    • Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the metabolic reactions.

    • Analyze the samples using LC-MS/MS to quantify the disappearance of the parent compound and the formation of the hydroxy-dalbavancin metabolite.

    • Calculate the in vitro half-life and intrinsic clearance for both compounds. A significantly longer half-life for the deuterated version would indicate a positive KIE.

In Vivo Pharmacokinetic Study in Animal Models
  • Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated Dalbavancin in vivo.

  • Methodology:

    • Administer a single intravenous dose of deuterated or non-deuterated Dalbavancin to a suitable animal model (e.g., rats or non-human primates).

    • Collect blood samples at predetermined time points over an extended period (e.g., up to 3-4 weeks, given the long half-life).

    • Process the blood samples to obtain plasma.

    • Analyze plasma concentrations of the parent drug and the hydroxy-dalbavancin metabolite using a validated LC-MS/MS method.

    • Perform non-compartmental or compartmental pharmacokinetic analysis to determine key parameters such as clearance, volume of distribution, and elimination half-life for both compounds.

Visualizations

Dalbavancin's Mechanism of Action

Dalbavancin_Mechanism cluster_bacterium Bacterial Cell Lipid_II Lipid II (Peptidoglycan Precursor) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Polymerization Cell_Wall Growing Peptidoglycan Cell Wall Transpeptidase Transpeptidase Cell_Wall->Transpeptidase Cross-linking Transglycosylase->Cell_Wall Elongation Dalbavancin Dalbavancin Dalbavancin->Lipid_II Binds to D-Ala-D-Ala Dalbavancin->Transglycosylase Inhibits Dalbavancin->Transpeptidase Inhibits

Caption: Dalbavancin inhibits bacterial cell wall synthesis.

Hypothetical Experimental Workflow for Deuterated Dalbavancin

Deuterated_Dalbavancin_Workflow Start Hypothesis: Deuteration slows metabolism Synthesis Synthesize Deuterated Dalbavancin Start->Synthesis In_Vitro In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes) Synthesis->In_Vitro In_Vivo In Vivo PK Study (Animal Model) Synthesis->In_Vivo Analysis LC-MS/MS Analysis of Parent and Metabolite In_Vitro->Analysis In_Vivo->Analysis Comparison Compare PK Parameters: Deuterated vs. Non-deuterated Analysis->Comparison Conclusion Conclusion on Isotopic Effect Comparison->Conclusion

References

Dalbavancin-d6 Standard: A Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and storage conditions for the Dalbavancin-d6 standard. The information is compiled to support researchers and scientists in the accurate and effective use of this stable isotope-labeled internal standard in analytical methodologies.

Core Data Summary

Quantitative data regarding the solubility and storage of Dalbavancin and its deuterated form, this compound, are summarized below for easy reference and comparison. Given the structural similarity, the solubility and storage parameters for Dalbavancin are considered highly relevant for this compound.

Table 1: Solubility of Dalbavancin
Solvent SystemConcentrationObservations
Organic Solvents
DMSO~100 mg/mL[1]A stock solution can be prepared.[2]
Dimethyl formamide (DMF)~1 mg/mL[2]
Aqueous Systems
WaterFreely soluble[3]
Acidic Aqueous Solutions (below pH 4.5)More soluble than in neutral or alkaline solutions[3]Maximum stability is observed in the pH region of 4-5.[4]
1:5 DMSO:PBS (pH 7.2)~0.16 mg/mL[2]For maximum solubility, dissolve in DMSO first.[2]
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL[5]Clear solution.[5]
10% DMSO / 90% corn oil≥ 2.08 mg/mL[5]Clear solution.[5]
Clinical Reconstitution
Sterile Water for Injection or 5% Dextrose Injection20 mg/mL[6][7][8][9]Reconstituted from lyophilized powder.[6][7][8][9]
Table 2: Storage and Stability Conditions
FormConditionTemperatureDurationNotes
This compound Powder Long-term-20°C[5][10]≥ 4 years[2]Store in a dry, dark place.[10]
Short-term0-4°C[10]Days to weeks[10]
Dalbavancin Unreconstituted Powder Room Temperature25°C (Excursions permitted to 15-30°C)[6][8][11]As per expiryUSP Controlled Room Temperature.[6][8]
This compound in Solvent Frozen-80°CUp to 1 year[1]Aliquot to avoid repeated freeze-thaw cycles.[1]
Frozen-20°CUp to 1 month[1][5]
Reconstituted Dalbavancin Solution (20 mg/mL) Refrigerated2 to 8°C[6][7][8][9][12]Up to 48 hours[7][11][12]Do not freeze.[6][7][8][9][11][12]
Room Temperature20 to 25°C[6][7][8][9][12]Up to 48 hours[7][11][12]Do not freeze.[6][7][8][9][11][12]
Diluted Dalbavancin Solution (1-5 mg/mL in 5% Dextrose) Refrigerated2 to 8°C[6][7][9][11][12]Up to 48 hours total time from reconstitution[7][11][12]Do not freeze.[6][7][9][11][12]
Room Temperature20 to 25°C[6][7][9][11][12]Up to 48 hours total time from reconstitution[7][11][12]Do not freeze.[6][7][9][11][12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the procedure for preparing a stock solution of this compound for use as an internal standard in analytical assays.

Materials:

  • This compound standard (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a volumetric flask.

    • Add a small volume of DMSO to the flask.

    • Gently swirl or vortex the flask to dissolve the solid. Purging the solvent with an inert gas before use is recommended.[2]

    • Once fully dissolved, add DMSO to the final volume mark.

  • Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[1]

Protocol 2: Preparation of a this compound Working Solution in an Aqueous Matrix

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for experimental use.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.2)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution:

    • Based on the desired final concentration, calculate the required volume of the stock solution.

    • Add the aqueous buffer to a suitable tube or flask.

    • While vortexing the buffer, add the calculated volume of the this compound stock solution dropwise to facilitate dissolution and prevent precipitation.

  • Use: It is recommended to use the freshly prepared aqueous solution on the same day.[2] Do not store the aqueous solution for more than one day.[2]

Visualized Workflows and Pathways

The following diagrams illustrate key processes and relationships relevant to the handling and mechanism of this compound.

Dalbavancin_Handling_Workflow cluster_storage Storage cluster_preparation Preparation cluster_application Application Solid This compound Solid (-20°C) Weigh Weigh Solid Solid->Weigh Equilibrate to RT Stock Stock Solution in DMSO (-80°C or -20°C) Dilute Dilute in Aqueous Buffer Stock->Dilute Thaw & Dilute Working Aqueous Working Solution (Use immediately) Assay Analytical Assay (e.g., LC-MS) Working->Assay Receive Receive Standard Receive->Solid Store Receive->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Dissolve->Stock Store Aliquots Dilute->Working

Caption: Workflow for the handling and preparation of this compound standard.

Dalbavancin_Mechanism Dalbavancin Dalbavancin Dimerization Dimerization Dalbavancin->Dimerization Membrane Bacterial Membrane Anchoring Dalbavancin->Membrane Peptidoglycan Binds to D-Ala-D-Ala of Peptidoglycan Precursors Dalbavancin->Peptidoglycan Transpeptidation Inhibition of Transpeptidation Peptidoglycan->Transpeptidation CellWall Disruption of Cell Wall Synthesis Transpeptidation->CellWall Bactericidal Bactericidal Effect CellWall->Bactericidal

Caption: Simplified signaling pathway of Dalbavancin's mechanism of action.

References

Methodological & Application

Application Note: High-Throughput Quantification of Dalbavancin in Human Plasma using a Validated LC-MS/MS Method with Dalbavancin-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dalbavancin in human plasma. The method utilizes a stable isotope-labeled internal standard, Dalbavancin-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization mode. This method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability.

Introduction

Dalbavancin is a second-generation lipoglycopeptide antibiotic with a long half-life, effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its pharmacokinetic properties necessitate reliable and sensitive analytical methods for its quantification in biological matrices to support clinical and preclinical drug development. LC-MS/MS has emerged as the preferred technique for bioanalysis due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[3] This application note provides a detailed protocol for the determination of Dalbavancin in human plasma using an LC-MS/MS method with this compound.

Experimental

Materials and Reagents
  • Dalbavancin reference standard and this compound internal standard (IS) were sourced from commercial suppliers.[3]

  • LC-MS/MS grade methanol, acetonitrile, and formic acid were purchased from a reputable chemical supplier.[3]

  • Human plasma (K2 EDTA) was obtained from a certified vendor.[1][2]

Instrumentation

An LC-MS/MS system consisting of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for analysis.[4]

Standard and Quality Control Sample Preparation

Stock solutions of Dalbavancin and this compound were prepared in a suitable solvent such as a mixture of dimethyl sulfoxide (DMSO) and methanol.[5] Working solutions for calibration standards and quality control (QC) samples were prepared by serially diluting the stock solutions in methanol or a similar solvent. Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions.

Protocols

Sample Preparation Protocol

A simple and rapid protein precipitation method was employed for the extraction of Dalbavancin and this compound from human plasma.

  • To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add the internal standard solution.

  • Add a protein precipitation agent, such as methanol or a mixture of acetonitrile and methanol (e.g., 300 µL of ACN:MeOH 50:50 v/v).[5]

  • Vortex mix the samples thoroughly to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm for 5 minutes) to pellet the precipitated proteins.[3]

  • Transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • In some cases, the supernatant may be further diluted with water before injection into the LC-MS/MS system.[5]

LC-MS/MS Method Protocol

Liquid Chromatography Conditions:

The chromatographic separation was performed on a C18 analytical column. A gradient elution with mobile phases consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol or acetonitrile (Mobile Phase B) was utilized.[3][4] A typical gradient is detailed in the table below.

Mass Spectrometry Conditions:

The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The detection of Dalbavancin and this compound was performed in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions are listed in the table below.

Quantitative Data Summary

The following tables summarize the key parameters of the LC-MS/MS method for the quantification of Dalbavancin.

Table 1: Chromatographic Conditions

ParameterValue
Column ZORBAX Eclipse Plus C18 (2.1 mm x 50 mm, 1.8 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water[3][4]
Mobile Phase B 0.1% Formic Acid in Methanol[4]
Flow Rate 0.4 mL/min
Injection Volume 3 µL[3]
Column Temperature 40 °C
Gradient Elution As described in Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.095
3.15
4.05

Table 3: Mass Spectrometric Parameters

ParameterDalbavancinThis compound
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 909.2 ([M+2H]²⁺)[1][3]912.3 ([M+2H]²⁺)[1][3]
Product Ion (m/z) 340.1[1][3]340.2[1][3]
Dwell Time 100 ms100 ms
Collision Energy Optimized for the specific instrumentOptimized for the specific instrument

Table 4: Method Validation Summary

ParameterResult
Linearity Range 0.5 µg/mL to 500 µg/mL in plasma[1][2]
Correlation Coefficient (r²) > 0.99
Accuracy (% Bias) Within ±15% (±20% for LLOQ)
Precision (% CV) < 15% (< 20% for LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by the internal standard
Stability Stable under various storage and handling conditions

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS Add this compound (IS) Plasma->Add_IS Add_PP_Solvent Add Protein Precipitation Solvent (e.g., Methanol) Add_IS->Add_PP_Solvent Vortex Vortex Mix Add_PP_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Separation Chromatographic Separation (C18 Column) Inject->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Acquisition and Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for the LC-MS/MS analysis of Dalbavancin.

G cluster_principle Principle of Stable Isotope Dilution Assay Analyte Dalbavancin (Analyte) in Plasma Sample_Prep Sample Preparation (Protein Precipitation) Analyte->Sample_Prep IS This compound (Internal Standard) Known Amount IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Ratio Peak Area Ratio (Dalbavancin / this compound) MS_Detection->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Logical relationship of the stable isotope dilution method.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Dalbavancin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of Dalbavancin in a research setting.

References

Application Note and Protocol: Quantification of Dalbavancin in Human Plasma using a Validated LC-MS/MS Method with Dalbavancin-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dalbavancin is a long-acting lipoglycopeptide antibiotic highly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its extended half-life allows for infrequent dosing, making it a valuable therapeutic option. Accurate quantification of Dalbavancin in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and clinical trials to ensure efficacy and safety. This application note provides a detailed protocol for the quantification of Dalbavancin in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with its stable isotope-labeled internal standard, Dalbavancin-d6.

The use of an isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving the accuracy and precision of the method.[1]

Experimental Protocols

This section details the methodologies for the quantification of Dalbavancin in human plasma.

Materials and Reagents
  • Dalbavancin reference standard

  • This compound (internal standard)[1][2]

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • L-arginine (optional, for improved peak shape)[3]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Dalbavancin in a suitable solvent such as a mixture of Dimethyl sulfoxide (DMSO) and Methanol (50:50, v/v).[3]

    • Prepare a 1 mg/mL stock solution of this compound in a similar solvent.

    • Store stock solutions at -80°C.[2][3]

  • Working Solutions:

    • Prepare working solutions of Dalbavancin and this compound by diluting the stock solutions with an appropriate solvent (e.g., methanol/water mixture).

  • Calibration Standards (CS) and Quality Controls (QC):

    • Prepare calibration standards by spiking blank human plasma with the Dalbavancin working solution to achieve a desired concentration range (e.g., 0.5 to 500 µg/mL).[4][5]

    • Prepare quality control samples at low, medium, and high concentrations in the same manner.

    • Store CS and QC samples at -80°C.[2][3]

Sample Preparation: Protein Precipitation

This protocol utilizes a simple and efficient protein precipitation method for the extraction of Dalbavancin from human plasma.[3]

  • Pipette 50 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 300 µL of a cold protein precipitation solution (e.g., Acetonitrile:Methanol 50:50, v/v).[3]

  • Vortex mix the samples thoroughly for at least 30 seconds.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer 200 µL of the supernatant to a clean tube.

  • Dilute the supernatant with 800 µL of pure water.[3]

  • For improved peak shape, 5 µL of an L-arginine solution (50 mg/mL in water) can be added.[3]

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

A typical LC setup for Dalbavancin analysis is as follows:

ParameterCondition
Column ZORBAX Eclipse plus C18 (2.1 mm x 50 mm, 1.8 µm) or equivalent[2]
Mobile Phase A 0.1% Formic acid in Water[2]
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile[2]
Flow Rate 0.5 mL/min[2]
Column Temperature 25°C[2]
Injection Volume 3-5 µL[2][3]
Gradient Elution A gradient elution is typically used to ensure good separation. An example gradient is provided in the table below.

Example Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
2.595
3.095
3.15
4.05

Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of Dalbavancin and this compound.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
Gas Temperature 200°C[2]
Gas Flow 14 L/min[2]
Nebulizer Pressure 35 psi[2]
Capillary Voltage 4000 V[2]

MRM Transitions:

The doubly charged precursor ions are typically selected for fragmentation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dalbavancin 909.2340.1[2][4]
This compound 912.3340.2[2][4]

Data Presentation

The following tables summarize the quantitative data typically obtained during the validation of this analytical method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
Dalbavancin0.5 - 500[4][5]> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low 1.5< 15< 1585 - 115
Medium 150< 15< 1585 - 115
High 400< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (µg/mL)Extraction Recovery (%)Matrix Effect (%)
Low 1.5> 8085 - 115
High 400> 8085 - 115

Table 4: Stability

ConditionDurationStability (% of nominal)
Autosampler (10°C) 24 hours[2]85 - 115
Freeze-Thaw Cycles (-80°C) 3 cycles[2]85 - 115
Long-term Storage (-80°C) 2 months[3]85 - 115

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of Dalbavancin in human plasma.

Dalbavancin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Human Plasma Sample (50 µL) add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (ACN:MeOH) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Water supernatant->dilute transfer Transfer to Vial dilute->transfer lc_injection Inject into LC-MS/MS transfer->lc_injection chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep ms_detection Mass Spectrometry Detection (ESI+, MRM) chrom_sep->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Dalbavancin calibration->quantification report Report Results quantification->report

Caption: Experimental workflow for Dalbavancin quantification in human plasma.

References

Application Notes and Protocols for Dalbavancin Analysis Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbavancin is a second-generation lipoglycopeptide antibiotic with a long half-life, effective against a range of Gram-positive bacteria. Accurate quantification of Dalbavancin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as a deuterated analog of Dalbavancin, is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.[1]

These application notes provide detailed protocols for the sample preparation of biological matrices for the analysis of Dalbavancin using a deuterated internal standard, primarily focusing on the widely used protein precipitation technique.

Analytical Method Overview

The quantification of Dalbavancin is typically performed using Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry (LC-MS/MS).[1][2] This powerful analytical technique offers high sensitivity and selectivity. The general workflow involves sample preparation to remove interfering substances, chromatographic separation of the analyte from the matrix, and detection by mass spectrometry. The use of a deuterated internal standard, such as Dalbavancin-d6, is highly recommended to ensure the reliability of the results.[1]

Experimental Workflow for Dalbavancin Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Add_IS Addition of Deuterated Internal Standard (this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol or Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS System Supernatant_Transfer->Injection Chromatography Chromatographic Separation (e.g., C18 column) Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MRM Mode) Chromatography->Mass_Spectrometry Quantification Quantification (Peak Area Ratio) Mass_Spectrometry->Quantification Result Concentration Determination Quantification->Result Conditioning 1. Conditioning (e.g., Methanol, Water) Equilibration 2. Equilibration (e.g., Buffer) Conditioning->Equilibration Loading 3. Sample Loading (Plasma + IS) Equilibration->Loading Washing 4. Washing (Remove Interferences) Loading->Washing Elution 5. Elution (Collect Dalbavancin) Washing->Elution Evaporation_Reconstitution 6. Evaporation and Reconstitution Elution->Evaporation_Reconstitution Analysis 7. LC-MS/MS Analysis Evaporation_Reconstitution->Analysis

References

Development of a Validated Bioanalytical Method for Dalbavancin using Dalbavancin-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dalbavancin is a second-generation lipoglycopeptide antibiotic with a long half-life, effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Accurate quantification of Dalbavancin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1][4] This application note describes a robust and validated bioanalytical method for the determination of Dalbavancin in human plasma using a stable isotope-labeled internal standard, Dalbavancin-d6, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is ideal as it shares similar chemical and physical properties with the analyte, ensuring accurate quantification by compensating for variations during sample preparation and analysis.[5]

Principle

This method utilizes protein precipitation for sample clean-up, followed by reversed-phase liquid chromatography for the separation of Dalbavancin and its deuterated internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Materials and Reagents

  • Dalbavancin reference standard

  • This compound internal standard[6][7]

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Formic acid

  • Ultrapure water

  • Human plasma (K2 EDTA)

  • L-arginine (for stabilization, if required)[1]

Experimental Protocols

Stock and Working Solutions Preparation
  • Dalbavancin Stock Solution (1 mg/mL): Accurately weigh and dissolve Dalbavancin reference standard in a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 1 mg/mL.[8]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in a similar manner.

  • Working Solutions: Prepare serial dilutions of the Dalbavancin stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution with methanol.

Sample Preparation

A protein precipitation method is employed for the extraction of Dalbavancin from plasma samples.[1][2]

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.[1]

  • Add 300 µL of a 50:50 (v/v) mixture of acetonitrile and methanol to precipitate plasma proteins.[1]

  • Vortex mix the samples thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.[1]

  • Transfer 200 µL of the supernatant and dilute with 800 µL of ultrapure water.[1]

  • For enhanced stability, 5 µL of an L-arginine stock solution (50 mg/mL in H2O) can be added to each sample before injection.[1]

  • Inject an aliquot of the final solution into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column ZORBAX Eclipse plus C18 (2.1 mm x 50 mm, 1.8 µm)[9]
Mobile Phase A 0.1% Formic acid in Water[9]
Mobile Phase B 0.1% Formic acid in Methanol[9]
Flow Rate 0.5 mL/min[9]
Column Temperature 25 °C[9]
Injection Volume 3 µL[9]
Gradient Elution As described in the table below[9]

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
1.095
3.095
3.15
4.05

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Dalbavancin: 909.2[9][10], this compound: 912.3[9][10]
Product Ion (m/z) Dalbavancin: 340.1[9][10], this compound: 340.2[9][10]

Method Validation

The bioanalytical method was validated according to the FDA and EMA guidelines.[1]

Validation ParameterResult
Linearity Range 0.5 µg/mL to 500 µg/mL in plasma[10][11]
Correlation Coefficient (r²) > 0.998[2]
Precision (CV%) < 10%[12]
Accuracy (Bias%) Within ±10%[5]
Extraction Recovery 83% to 98%[5]
Matrix Effect Minimal, compensated by internal standard[5]
Stability Stable at -80°C for up to 3 months[1]

Data Presentation

Table 1: Calibration Curve Data

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.5Example Value
5Example Value
50Example Value
100Example Value
250Example Value
500Example Value

Table 2: Precision and Accuracy Data

QC LevelConcentration (µg/mL)Intra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
LLOQ0.5Example ValueExample ValueExample ValueExample Value
Low QC1.5Example ValueExample ValueExample ValueExample Value
Mid QC75Example ValueExample ValueExample ValueExample Value
High QC400Example ValueExample ValueExample ValueExample Value

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_addition Add this compound IS (50 µL) plasma->is_addition precipitation Protein Precipitation (300 µL ACN:MeOH) is_addition->precipitation vortex Vortex Mix precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant dilution Dilute with Water (800 µL) supernatant->dilution stabilizer Add L-arginine (optional) dilution->stabilizer injection Inject into LC-MS/MS stabilizer->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the bioanalytical method.

Dalbavancin_Mechanism cluster_bacterium Gram-Positive Bacterium cluster_process Inhibition of Cell Wall Synthesis dalbavancin Dalbavancin membrane Cell Membrane dalbavancin->membrane Anchors via lipophilic side chain binding Binding to D-Ala-D-Ala dalbavancin->binding 1. Binds to precursor peptidoglycan Peptidoglycan Precursor (with D-Ala-D-Ala) peptidoglycan->binding cell_wall Growing Cell Wall lysis Cell Lysis cell_wall->lysis 3. Leads to inhibition Inhibition of Transpeptidation & Transglycosylation binding->inhibition 2. Prevents cross-linking inhibition->cell_wall Weakened Cell Wall

Caption: Mechanism of action of Dalbavancin.

References

Application Notes and Protocols for the Preparation of Calibration Standards and Quality Controls with Dalbavancin-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbavancin is a long-acting lipoglycopeptide antibiotic effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Accurate quantification of dalbavancin in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and clinical trials.[1][2] The use of a stable isotope-labeled internal standard (IS), such as Dalbavancin-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] this compound, being a deuterated form of the analyte, shares very similar physicochemical properties, ensuring that it behaves similarly during sample preparation and analysis, thus compensating for matrix effects and improving the accuracy and precision of the method.[4][5]

These application notes provide a detailed protocol for the preparation of calibration standards (CSs) and quality control (QC) samples using this compound as an internal standard for the quantification of dalbavancin in human plasma.

Core Principles of Using this compound as an Internal Standard

Deuterated standards are considered the preferred choice for internal standards in LC-MS/MS assays.[3] The key advantages of using this compound include:

  • Co-elution with the Analyte: this compound will have a retention time that is very close to, if not identical to, the unlabeled dalbavancin. This is critical for compensating for any variations in the mass spectrometer's ionization efficiency.[4]

  • Similar Extraction Recovery: During the sample preparation process, any loss of the analyte is mirrored by a proportional loss of the deuterated internal standard, leading to an accurate final concentration reading.

  • Correction for Matrix Effects: Biological samples can contain components that either suppress or enhance the ionization of the analyte in the mass spectrometer source. Since this compound is chemically almost identical to dalbavancin, it experiences the same matrix effects, allowing for accurate correction.[6]

Experimental Protocols

This section details the step-by-step procedures for preparing stock solutions, calibration standards, and quality control samples.

Materials and Reagents
  • Dalbavancin reference standard

  • This compound internal standard[7]

  • Human plasma (with K2-EDTA as anticoagulant)

  • Dimethyl sulfoxide (DMSO), HPLC grade[8]

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Precision pipettes and sterile pipette tips

  • Cryogenic vials for storage

Preparation of Stock Solutions

1. Dalbavancin Primary Stock Solution (1 mg/mL):

  • Accurately weigh a suitable amount of Dalbavancin reference standard.
  • Dissolve the powder in a 50:50 (v/v) mixture of DMSO and Methanol to achieve a final concentration of 1 mg/mL.[1]
  • Vortex thoroughly to ensure complete dissolution.
  • Store this stock solution at -80°C.[1]

2. This compound Internal Standard Stock Solution (1 mg/mL):

  • Prepare in the same manner as the Dalbavancin primary stock solution, using the this compound reference standard.
  • Store this stock solution at -80°C.

3. Dalbavancin Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the Dalbavancin primary stock solution with a suitable solvent (e.g., 50:50 Methanol:Water). These will be used to spike the plasma for the calibration curve.

4. This compound Working Internal Standard Solution (IS Working Solution):

  • Dilute the this compound stock solution with a suitable solvent (e.g., Methanol) to achieve a final concentration that will be used for spiking all samples (e.g., 1 µg/mL). The optimal concentration of the IS should be determined during method development.

Preparation of Calibration Standards and Quality Controls

1. Spiking into Plasma:

  • To prepare the calibration standards, spike known concentrations of the Dalbavancin working standard solutions into blank human plasma. A common practice is to add a small volume (e.g., 5% of the total volume) of the spiking solution to the plasma to minimize the impact of the organic solvent.
  • Prepare quality control samples at low, medium, and high concentrations in the same manner, but from a separate weighing of the Dalbavancin reference standard if possible, to ensure an unbiased assessment of accuracy.

2. Sample Aliquoting and Storage:

  • Aliquot the prepared calibration standards and quality control samples into clearly labeled cryogenic vials.
  • Store the aliquots at -80°C until analysis.[1]

Data Presentation

The following tables provide an example of the concentrations for the calibration standards and quality control samples. The specific concentration ranges should be adapted based on the expected concentrations in the study samples and the sensitivity of the analytical instrument.

Table 1: Example Calibration Standards for Dalbavancin in Human Plasma

Standard LevelDalbavancin Concentration (µg/mL)
LLOQ0.5
CAL 21.0
CAL 35.0
CAL 410.0
CAL 550.0
CAL 6100.0
CAL 7250.0
ULOQ500.0
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Table 2: Example Quality Control Samples for Dalbavancin in Human Plasma

QC LevelDalbavancin Concentration (µg/mL)
LQC1.5
MQC75.0
HQC400.0
LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preparation of calibration standards and quality control samples.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_spiking Spiking into Plasma cluster_storage Storage dalbavancin_powder Dalbavancin Powder dalbavancin_stock Dalbavancin Stock (1 mg/mL) dalbavancin_powder->dalbavancin_stock Dissolve in DMSO/MeOH dalbavancin_d6_powder This compound Powder dalbavancin_d6_stock This compound Stock (1 mg/mL) dalbavancin_d6_powder->dalbavancin_d6_stock Dissolve in DMSO/MeOH dalbavancin_working Dalbavancin Working Standards dalbavancin_stock->dalbavancin_working Serial Dilution dalbavancin_d6_working This compound IS Working Solution dalbavancin_d6_stock->dalbavancin_d6_working Dilute calibration_standards Calibration Standards dalbavancin_working->calibration_standards Spike quality_controls Quality Controls dalbavancin_working->quality_controls Spike (separate weighing) blank_plasma Blank Human Plasma blank_plasma->calibration_standards blank_plasma->quality_controls storage Store at -80°C calibration_standards->storage quality_controls->storage

Caption: Workflow for the preparation of Dalbavancin calibration standards and quality controls.

Conclusion

The use of this compound as an internal standard is a robust approach for the accurate quantification of dalbavancin in biological matrices. The detailed protocols and data presentation guidelines provided in these application notes offer a comprehensive resource for researchers, scientists, and drug development professionals. Adherence to these protocols will contribute to the generation of high-quality, reliable data essential for the advancement of research and clinical applications involving dalbavancin.

References

Application Note: High-Throughput Quantification of Dalbavancin and Dalbavancin-d6 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dalbavancin and its deuterated internal standard, Dalbavancin-d6, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes electrospray ionization in positive mode with Multiple Reaction Monitoring (MRM) for detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of Dalbavancin concentrations.

Introduction

Dalbavancin is a second-generation lipoglycopeptide antibiotic with a long half-life, effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Accurate quantification of Dalbavancin in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies and for optimizing dosing regimens. This document provides a detailed protocol for the analysis of Dalbavancin using LC-MS/MS, a technique that offers high selectivity and sensitivity.

Experimental

Materials and Reagents
  • Dalbavancin reference standard

  • This compound internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2 EDTA)

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of Dalbavancin from plasma samples.

  • To 50 µL of plasma sample, add 50 µL of the internal standard working solution (this compound in a suitable solvent).[3]

  • Add 300 µL of a 50:50 (v/v) mixture of acetonitrile and methanol to precipitate proteins.[3]

  • Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.[3]

  • Transfer 200 µL of the clear supernatant and dilute with 800 µL of ultrapure water.[3]

  • Inject the final diluted sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent[4]

  • Mobile Phase A: 0.1% Formic acid in water[4][5][6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol[4][5][6]

  • Flow Rate: 0.5 mL/min[6]

  • Column Temperature: 25 °C[6]

  • Injection Volume: 3 µL[6]

A typical gradient program starts with a low percentage of organic phase, which is then ramped up to elute the analytes.

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[4][7]

  • Scan Type: Multiple Reaction Monitoring (MRM)

The doubly-charged precursor ions ([M+2H]²⁺) are selected for both Dalbavancin and this compound.[1][6][7]

Data Presentation

The optimized mass spectrometry parameters for the analysis of Dalbavancin and this compound are summarized in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Dalbavancin (B0)909.2340.16450
This compound912.3340.26448

Note: The optimal cone voltage and collision energy may vary slightly between different mass spectrometer instruments and should be optimized accordingly.

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

experimental_workflow sample Plasma Sample Receipt prep Sample Preparation (Protein Precipitation) sample->prep Add IS lcms LC-MS/MS Analysis prep->lcms Inject data Data Acquisition & Processing lcms->data Raw Data report Reporting data->report Quantitative Results

Caption: A schematic overview of the LC-MS/MS analytical workflow.

Logical Relationship of Key Method Components

The successful quantification of Dalbavancin relies on the interplay of several key experimental stages. The following diagram illustrates the logical flow and dependencies of these components.

logical_relationship cluster_sample Sample Handling cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification plasma Plasma Matrix precipitation Protein Precipitation plasma->precipitation is This compound (IS) is->precipitation lc Liquid Chromatography (Separation) precipitation->lc ms Mass Spectrometry (Detection) lc->ms quant Concentration Calculation ms->quant

Caption: The logical flow from sample to quantitative result.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantification of Dalbavancin in human plasma. The simple sample preparation protocol and the high selectivity of tandem mass spectrometry make this method well-suited for high-throughput analysis in a research setting.

References

Application Note: High-Throughput Chromatographic Separation of Dalbavancin and its Deuterated Internal Standard for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Dalbavancin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation and utilizes a deuterated internal standard (Dalbavancin-d6) for accurate quantification. The chromatographic conditions are optimized for a short run time of 4 minutes, making it suitable for high-throughput analysis in clinical and research settings. This method demonstrates excellent linearity, precision, and accuracy, meeting the regulatory requirements for bioanalytical method validation.

Introduction

Dalbavancin is a second-generation lipoglycopeptide antibiotic with a prolonged half-life, effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique pharmacokinetic profile necessitates accurate and reliable analytical methods for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[2][3] The high plasma protein binding of Dalbavancin presents a challenge for sample preparation, requiring an efficient extraction method to ensure accurate measurement.[4] This application note describes a validated LC-MS/MS method for the determination of Dalbavancin in human plasma, utilizing a stable isotope-labeled internal standard (this compound) to ensure high accuracy and precision.[2][5][6]

Experimental

Materials and Reagents
  • Dalbavancin reference standard (Sigma-Aldrich)

  • This compound internal standard (Clearsynth Labs)[5][6]

  • LC-MS/MS grade methanol, acetonitrile, and formic acid (Thermo Fisher Scientific)

  • Ultrapure water (Milli-Q® system)

  • Drug-free human plasma (certified source)

Instrumentation
  • Agilent 1295 Infinity II UHPLC system[2]

  • Agilent 6495C Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source[2]

Chromatographic Conditions

A ZORBAX Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm) was used for chromatographic separation.[2] The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[2] A gradient elution was employed at a flow rate of 0.5 mL/min.[2] The column temperature was maintained at 25°C, and the autosampler was kept at 10°C.[2]

Table 1: Gradient Elution Program [2]

Time (min)% Mobile Phase B
0.05
0.55
2.095
3.095
3.15
4.05
Mass Spectrometry Conditions

The mass spectrometer was operated in positive ion mode with multiple reaction monitoring (MRM). The optimized ESI source parameters and MRM transitions are summarized below.

Table 2: Mass Spectrometry Parameters [2]

ParameterSetting
Ion SourceElectrospray Ionization (ESI), Positive Mode
Gas Temperature200 °C
Gas Flow14 L/min
Nebulizer45 psi
Sheath Gas Temperature350 °C
Sheath Gas Flow11 L/min
Capillary Voltage3500 V
Nozzle Voltage500 V

Table 3: MRM Transitions [6]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Dalbavancin[M+2H]²⁺Specific product ionOptimized value
This compound[M+2H]²⁺Specific product ionOptimized value

Note: Specific m/z values for precursor and product ions should be determined empirically on the instrument used.

Protocols

Standard and Quality Control Sample Preparation

Stock solutions of Dalbavancin and this compound were prepared in a 50:50 (v/v) mixture of DMSO and methanol.[4] Working solutions were prepared by diluting the stock solutions with methanol. Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the appropriate working solutions to achieve the desired concentrations.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of a 50:50 (v/v) solution of acetonitrile and methanol to precipitate proteins.[4]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes at room temperature.[5]

  • Transfer 200 µL of the clear supernatant to a new microcentrifuge tube.

  • Add 800 µL of ultrapure water.[4]

  • Vortex briefly to mix.

  • Transfer the final mixture to an autosampler vial for injection.

Results and Discussion

The developed LC-MS/MS method provides excellent chromatographic separation of Dalbavancin and its deuterated internal standard, with a total run time of only 4 minutes.[2] The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects and ensures high accuracy and precision.

Method Validation

The method was validated according to the European Medicines Agency (EMA) guidelines for bioanalytical method validation.[2][5]

Table 4: Method Validation Summary

ParameterResult
Linearity Range0.5 - 500 µg/mL in plasma[1]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 µg/mL[1]
Inter- and Intra-day Precision (%CV)< 15%
Inter- and Intra-day Accuracy (%Bias)Within ±15%
Recovery> 85%
StabilityStable for 3 freeze-thaw cycles, 24 hours at room temperature, and 3 months at -80°C[4]

The method demonstrated excellent linearity over the concentration range of 0.5 to 500 µg/mL in plasma, with a coefficient of determination (r²) consistently greater than 0.99.[1] The lower limit of quantification (LLOQ) was established at 0.5 µg/mL, providing sufficient sensitivity for pharmacokinetic studies.[1] The precision and accuracy of the method were well within the acceptable limits of ±15%.

Workflow Diagram

Dalbavancin_Analysis_Workflow plasma Plasma Sample (50 µL) is Internal Standard (this compound) injection Inject into LC-MS/MS plasma->injection ppt Protein Precipitation (Acetonitrile/Methanol) vortex1 Vortex centrifuge Centrifuge supernatant Collect Supernatant dilute Dilute with Water vortex2 Vortex vial Transfer to Vial separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometry Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification of Dalbavancin calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for Dalbavancin quantification.

Conclusion

The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable means for the quantification of Dalbavancin in human plasma. The simple sample preparation and short chromatographic run time make it ideal for high-throughput analysis in a variety of research and clinical settings. The use of a deuterated internal standard ensures the accuracy and precision of the results, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring of Dalbavancin.

References

Application Note: Quantitative Analysis of Dalbavancin in Human Plasma by Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry (LC-ID-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dalbavancin is a second-generation lipoglycopeptide antibiotic with a notably long half-life, effective against a wide spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique pharmacokinetic profile allows for infrequent dosing, making it a valuable therapeutic option for acute bacterial skin and skin structure infections (ABSSSI) and other serious infections.[2][4][5] Therapeutic drug monitoring (TDM) of Dalbavancin can be instrumental in optimizing treatment duration and ensuring efficacy, especially in long-term therapies for chronic infections.[4] This application note details a robust and sensitive method for the quantification of Dalbavancin in human plasma using liquid chromatography-isotope dilution tandem mass spectrometry (LC-ID-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision.[6]

Experimental Protocol

Materials and Reagents
  • Dalbavancin reference standard

  • Dalbavancin-d6 (exa-deuterated analog) as internal standard (IS).[4][7]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: Agilent 1295 UHPLC® system or equivalent.[5]

  • Mass Spectrometer: Agilent 6495c triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.[8]

  • Analytical Column: ZORBAX Eclipse plus C18 (2.1 mm x 50 mm, 1.8 µm) or equivalent.[4][5]

Sample Preparation

A simple protein precipitation method is employed for plasma sample preparation.[2][9][10][11]

  • To 50 µL of human plasma, add 50 µL of the internal standard working solution (this compound in water).[10]

  • Add 200 µL of methanol to precipitate plasma proteins.[9]

  • Vortex the mixture for 10-15 seconds.[5]

  • Centrifuge at 13,000 rpm for 5 minutes at room temperature.[5]

  • Transfer 50 µL of the clear supernatant to an autosampler vial.[5]

  • Inject 3 µL of the supernatant into the LC-MS/MS system.[1][4][8]

Liquid Chromatography Conditions

The chromatographic separation is achieved using a gradient elution.[4][5]

ParameterValue
Column ZORBAX Eclipse plus C18 (2.1 mm x 50 mm, 1.8 µm)[4][5]
Mobile Phase A 0.1% Formic acid in Water[4][5]
Mobile Phase B 0.1% Formic acid in Methanol[4][5]
Flow Rate 0.4 mL/min
Column Temperature 25 °C[8]
Injection Volume 3 µL[1][4][8]
Run Time 4 minutes[4]

Gradient Program:

Time (min)% Mobile Phase B
0.05
2.095
3.095
3.15
4.05
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[4][9]

ParameterValue
Ionization Mode ESI+[4]
Capillary Voltage 4000 V[4]
Gas Temperature 200 °C[4]
Gas Flow 14 L/min[4]
Nebulizer Pressure 35 psi[4]
Sheath Gas Temp 300 °C[4]
Sheath Gas Flow 11 L/min[4]

MRM Transitions:

The doubly charged precursor ions ([M+2H]²⁺) are selected for both Dalbavancin and its internal standard.[1][4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Dalbavancin909.2[1][4]340.1[1][4]
This compound912.3[1][4]340.2[1][4]

Quantitative Data Summary

The method was validated according to the European Medicines Agency (EMA) guidelines.[4]

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 500 µg/mL in plasma[3]
Correlation Coefficient (r²) > 0.998[9]
Lower Limit of Quantification (LLOQ) 0.5 µg/mL[3]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) Within ±15% (±20% at LLOQ)

Workflow Diagram

Dalbavancin_LCMSMS_Workflow Sample Plasma Sample (50 µL) IS_Addition Add Internal Standard (this compound, 50 µL) Sample->IS_Addition Precipitation Protein Precipitation (Methanol, 200 µL) IS_Addition->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge (13,000 rpm, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant (50 µL) Centrifuge->Supernatant Injection LC-MS/MS Injection (3 µL) Supernatant->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for Dalbavancin analysis by LC-ID-MS/MS.

Conclusion

This application note provides a detailed and validated LC-ID-MS/MS method for the quantification of Dalbavancin in human plasma. The protocol is characterized by a simple and rapid sample preparation procedure and a short chromatographic run time, making it suitable for high-throughput analysis in a clinical or research setting. The use of an isotope-labeled internal standard ensures the accuracy and reliability of the results, which is crucial for therapeutic drug monitoring and pharmacokinetic studies of Dalbavancin.

References

Troubleshooting & Optimization

troubleshooting matrix effects in Dalbavancin quantification with Dalbavancin-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Dalbavancin using its deuterated internal standard, Dalbavancin-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to matrix effects and to offer detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the LC-MS/MS analysis of Dalbavancin.

Q1: Why am I observing significant variability and poor reproducibility in my Dalbavancin quantification results?

A: High variability in Dalbavancin quantification is often attributable to uncompensated matrix effects. Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise results. Dalbavancin's high plasma protein binding (around 93%) can also contribute to variability if the sample preparation is not optimized.[2][3]

Recommended Actions:

  • Review Your Sample Preparation: Ensure your protein precipitation method is robust. Methanol is often preferred as it can yield better recoveries compared to acetonitrile for Dalbavancin.[4] A mixture of acetonitrile and methanol (e.g., 50:50, v/v) has also been used successfully.[2]

  • Optimize Chromatography: Improve the separation of Dalbavancin and this compound from matrix components. A gradient elution with a C18 column is commonly used.[4][5] Ensure that the analytes do not elute too early, where the risk of matrix effects from endogenous phospholipids is highest.

  • Utilize this compound Correctly: As a stable isotope-labeled internal standard, this compound should co-elute with Dalbavancin and experience similar matrix effects, thus correcting for variations.[6] Ensure the concentration of the internal standard is appropriate and that it is added to all samples, calibrators, and quality controls before any sample processing steps.

Q2: I am experiencing poor, asymmetric, or split peak shapes for both Dalbavancin and this compound. What could be the cause?

A: Poor peak shapes can be caused by several factors, including issues with the analytical column, the mobile phase, or the sample solvent. For large molecules like Dalbavancin, interactions with the stationary phase can be complex.

Recommended Actions:

  • Column Conditioning and Equilibration: Ensure the analytical column is properly conditioned and equilibrated before each run. Insufficient equilibration can lead to inconsistent retention times and poor peak shapes.[7]

  • Mobile Phase Composition: The use of an acidic mobile phase, such as 0.1% formic acid in water and acetonitrile, is common for the analysis of Dalbavancin and helps to achieve good peak shapes by ensuring consistent protonation of the analytes.[4][5]

  • Sample Diluent: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% DMSO), it can cause peak distortion.[8] If possible, the sample should be diluted in a solvent that is similar in composition to the initial mobile phase.

  • Check for Contamination: Contamination of the column or the LC system can also lead to peak shape issues. Perform a system flush and consider using a guard column.

Q3: My recovery for Dalbavancin is consistently low. How can I improve it?

A: Low recovery of Dalbavancin is often related to its high plasma protein binding and potential non-specific binding to labware.[2][9]

Recommended Actions:

  • Optimize Protein Precipitation: As mentioned, methanol is often a good choice for precipitating plasma proteins when analyzing Dalbavancin.[4] You can also experiment with different ratios of organic solvent to plasma.

  • Address Non-Specific Binding: Dalbavancin can adsorb to plastic and glass surfaces. To mitigate this, consider the following:

    • Use low-binding microcentrifuge tubes and pipette tips.

    • The addition of a small amount of a surfactant like Triton X-100 to collection vessels has been shown to prevent non-specific binding, particularly in urine samples.[9][10]

    • For stock solutions, adding L-arginine has been reported to improve stability and prevent non-specific binding to glass containers.[2]

  • pH Adjustment: The pH of the sample and extraction solvent can influence the recovery of Dalbavancin. The addition of a small amount of acid (e.g., phosphoric acid) to the internal standard working solution has been explored to evaluate pH-dependent solubility and protein binding.[2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A: Matrix effects are the influence of co-eluting, undetected components from the sample matrix on the ionization of the analyte of interest in the mass spectrometer's ion source.[1] These effects can either suppress or enhance the analyte signal, leading to inaccurate quantification. Endogenous components like phospholipids, salts, and proteins are common causes of matrix effects in biological samples.[11]

Q2: How does this compound help in mitigating matrix effects?

A: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Dalbavancin, with the only difference being the presence of six deuterium atoms. This means it has very similar physicochemical properties and, critically, the same chromatographic retention time and ionization efficiency as Dalbavancin.[5] By adding a known amount of this compound to every sample at the beginning of the sample preparation process, it experiences the same matrix effects as the endogenous Dalbavancin. The quantification is based on the ratio of the analyte peak area to the internal standard peak area. Since both are affected similarly by matrix effects, the ratio remains constant, leading to more accurate and precise results.[6]

Q3: What are typical sample preparation methods for Dalbavancin quantification in plasma?

A: The most common sample preparation method for Dalbavancin in plasma is protein precipitation.[11] This is a simple and rapid technique to remove the majority of proteins from the sample. Typical protocols involve the addition of a cold organic solvent, such as methanol or a mixture of acetonitrile and methanol, to the plasma sample.[2][4] After vortexing and centrifugation, the supernatant containing Dalbavancin and this compound is transferred for LC-MS/MS analysis.

Q4: What are the common LC-MS/MS parameters for Dalbavancin analysis?

A: A typical LC-MS/MS method for Dalbavancin uses a reversed-phase C18 column with a gradient elution. The mobile phases usually consist of an aqueous component with an acidic modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[4][5] For mass spectrometry, electrospray ionization (ESI) in the positive ion mode is used. The doubly charged precursor ions ([M+2H]2+) are often monitored for both Dalbavancin and this compound.[5][9]

Quantitative Data Summary

The following tables summarize typical quantitative data for Dalbavancin quantification from published methods.

Table 1: Recovery and Matrix Effect Data for Dalbavancin Homologs in Rat Plasma [12]

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
A0 5071.2 ± 5.498.3 ± 4.7
50075.6 ± 6.197.5 ± 5.1
200078.9 ± 4.899.2 ± 3.9
A1 5073.5 ± 4.999.1 ± 5.3
50077.8 ± 5.398.4 ± 4.5
200080.1 ± 6.2100.3 ± 4.1
B0 5085.4 ± 7.2101.7 ± 6.5
50088.9 ± 6.8100.9 ± 5.8
200090.2 ± 5.9101.1 ± 4.7
B1 5082.1 ± 6.599.8 ± 5.9
50086.7 ± 5.9100.5 ± 5.2
200089.3 ± 6.1100.8 ± 4.3
B2 5079.8 ± 5.898.9 ± 4.8
50083.4 ± 6.399.6 ± 5.0
200086.5 ± 5.7100.1 ± 4.0

Table 2: Validation Parameters for Dalbavancin in Human Plasma [2]

Quality Control LevelMean Recovery (%)RSD (%)Mean Matrix Effect (%)RSD (%)Mean IS-Normalized Matrix Effect (%)RSD (%)
Low 58.710.2-18.39.8-20.18.9
Medium 60.19.5-17.19.3-19.58.5
High 59.110.1-17.89.7-18.48.3

Experimental Protocols

Protocol 1: Protein Precipitation for Dalbavancin Quantification in Plasma[2][5]
  • Label low-binding microcentrifuge tubes for calibrators, quality controls, and unknown samples.

  • To each tube, add 50 µL of the respective plasma sample.

  • Add 50 µL of the this compound internal standard working solution to each tube.

  • Vortex briefly to mix.

  • Add 300 µL of cold protein precipitation solvent (e.g., methanol or acetonitrile:methanol 50:50, v/v).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a new tube or a 96-well plate.

  • Dilute the supernatant with 800 µL of pure water.[2]

  • If necessary, add 5 µL of L-arginine stock solution (50 mg/mL in H2O) to each sample before injection to prevent non-specific binding.[2]

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Conditions for Dalbavancin Analysis[4][5]
  • LC System: UHPLC system

  • Column: C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 3 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitored Transitions:

    • Dalbavancin (B0): m/z 909.2 → 340.1 (or other specific product ions for different homologs)[5]

    • This compound: m/z 912.3 → 340.2[5]

Visualizations

Troubleshooting_Matrix_Effects cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Optimization Strategies cluster_3 Resolution start High Variability or Poor Reproducibility check_is Verify Correct Use of This compound IS start->check_is check_prep Review Sample Preparation Protocol start->check_prep check_chrom Evaluate Chromatography (Peak Shape, Retention Time) start->check_chrom optimize_prep Optimize Protein Precipitation (e.g., solvent, ratio) check_prep->optimize_prep optimize_chrom Improve Chromatographic Separation (e.g., gradient, column) check_chrom->optimize_chrom address_nsb Address Non-Specific Binding (e.g., low-bind tubes, additives) optimize_prep->address_nsb end Acceptable Precision and Accuracy optimize_prep->end optimize_chrom->end address_nsb->end

Caption: Troubleshooting workflow for matrix effects in Dalbavancin quantification.

Dalbavancin_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing sample Plasma Sample (50 µL) add_is Add this compound Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., cold Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute injection Inject into LC-MS/MS System dilute->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+) lc_separation->ms_detection data_analysis Peak Integration and Ratio Calculation (Analyte/IS) ms_detection->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification

Caption: Experimental workflow for Dalbavancin quantification in plasma.

References

Technical Support Center: Optimizing LC-MS/MS for Dalbavancin-d6 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Dalbavancin and its internal standard, Dalbavancin-d6.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for Dalbavancin and this compound in positive electrospray ionization (ESI) mode?

A1: Dalbavancin is a large glycopeptide antibiotic and, due to its multiple ionizable groups, it readily forms doubly charged ions ([M+2H]2+) in positive ESI mode, which often provides better signal intensity.[1] For optimizing sensitivity, selecting these doubly charged ions as precursors is recommended.[2][3]

The most commonly used mass transitions are:

  • Dalbavancin: m/z 909.2 → 340.1[2][3]

  • This compound: m/z 912.3 → 340.2[2][3]

These transitions have been experimentally confirmed and are suitable for Multiple Reaction Monitoring (MRM) assays.[2]

Q2: What are the key considerations for sample preparation when analyzing Dalbavancin in plasma?

A2: A critical step in sample preparation for Dalbavancin analysis is protein precipitation. Dalbavancin has a high affinity for plasma proteins, which can lead to poor recovery if not addressed properly.[4] Simple protein precipitation using methanol or a mixture of acetonitrile and methanol is a common approach.[1][4] One study noted that methanol precipitation yielded better recoveries than acetonitrile.[4] To minimize the risk of co-precipitation and suboptimal release from plasma proteins, some methods employ a dilution step after precipitation.[4]

Another important consideration is the non-specific binding (NSB) of Dalbavancin to container walls, especially in urine samples, but it can also be a factor with plasma extracts.[3] The addition of a surfactant like Triton-X-100 or L-arginine to the sample vials can help mitigate this issue.[3][4]

Q3: What are typical chromatographic conditions for Dalbavancin analysis?

A3: A reversed-phase C18 column is commonly used for the chromatographic separation of Dalbavancin.[2][5] A gradient elution with a mobile phase consisting of water and an organic solvent (methanol or acetonitrile), both containing a small amount of formic acid (typically 0.1%), is generally employed to achieve good peak shape and separation.[1][2][5] The formic acid helps to promote the formation of protonated molecules in the ESI source.

Troubleshooting Guides

Issue 1: Low or No Signal for Dalbavancin and/or this compound

This is a common issue that can be caused by several factors, from sample preparation to instrument settings. Follow this step-by-step guide to troubleshoot the problem.

Troubleshooting Workflow for Low Signal

low_signal_troubleshooting start Start: Low/No Signal check_sample_prep Verify Sample Preparation - Correct protein precipitation? - Minimized non-specific binding? start->check_sample_prep check_lc Evaluate LC System - Correct mobile phases? - Column integrity okay? - No leaks? check_sample_prep->check_lc If sample prep is correct check_ms_tuning Review MS Tuning - Correct precursor/product ions? - Compound-specific parameters optimized? check_lc->check_ms_tuning If LC system is okay optimize_source Optimize Source Parameters - Gas flows and temperatures? - Capillary and nebulizer voltages? check_ms_tuning->optimize_source If tuning is correct infusion_analysis Perform Infusion Analysis - Infuse standard solution directly. - Signal present? optimize_source->infusion_analysis After optimization signal_present Signal Present? infusion_analysis->signal_present ms_issue Isolate MS Issue - Clean ion source. - Check detector. infusion_analysis->ms_issue No signal with infusion lc_issue Isolate LC Issue - Check for clogs, leaks. - Test with a different column. signal_present->lc_issue No, but signal with infusion end_resolved Issue Resolved signal_present->end_resolved Yes lc_issue->end_resolved ms_issue->end_resolved variability_workflow start Start: High Variability sample_prep Evaluate Sample Prep Precision - Consistent pipetting? - Uniform vortexing/centrifugation? start->sample_prep autosampler Check Autosampler Performance - Consistent injection volume? - No air bubbles? sample_prep->autosampler If sample prep is precise lc_stability Assess LC Stability - Stable retention times? - Stable baseline? autosampler->lc_stability If autosampler is okay ms_stability Assess MS Stability - Stable ion source conditions? - Consistent signal for standards? lc_stability->ms_stability If LC is stable matrix_effects Investigate Matrix Effects - Post-column infusion experiment. - Compare matrix-matched vs. neat standards. ms_stability->matrix_effects If MS is stable end_resolved Issue Identified and Resolved matrix_effects->end_resolved

References

improving peak shape and resolution for Dalbavancin and Dalbavancin-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Dalbavancin and its deuterated internal standard, Dalbavancin-d6.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the chromatographic analysis of Dalbavancin?

A1: The most frequently encountered issues include poor peak shape (tailing), inadequate resolution between Dalbavancin and its related impurities (such as A40926 and its components A0, A1, B1, B2), and sample instability leading to degradation.[1][2] Additionally, strong solvent effects can occur depending on the sample diluent used.[1][2]

Q2: Why is achieving good resolution between Dalbavancin B0 and A1 particularly challenging?

A2: Dalbavancin B0 is the main component, and A1 is a closely related impurity. Their structural similarity makes them difficult to separate under standard chromatographic conditions.[1][2] Achieving baseline separation often requires careful optimization of the analytical method, including column chemistry, mobile phase composition, and temperature.[1][2]

Q3: What type of analytical column is best suited for Dalbavancin analysis?

A3: Reversed-phase C18 columns are commonly used for the analysis of Dalbavancin.[3][4][5][6] For resolving complex mixtures of Dalbavancin and its impurities, columns with advanced surface technologies, such as those designed to minimize secondary interactions with residual silanols, have shown improved performance.[1][2]

Q4: How can I improve the stability of Dalbavancin in my samples and stock solutions?

A4: Dalbavancin is susceptible to degradation in aqueous solutions.[1][2][7] To mitigate this, preparing samples and standards in 100% dimethyl sulfoxide (DMSO) has been found to be effective.[1][2] For long-term stability of stock solutions, the addition of L-arginine (0.15 mg/mL) has been shown to prevent degradation, likely by reducing non-specific binding to glass containers.[8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Poor Peak Shape (Tailing) for Dalbavancin and/or this compound

Peak tailing is a common problem, often caused by secondary interactions between the analyte and the stationary phase.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Positively charged amine groups on Dalbavancin can interact with negatively charged residual silanols on the silica-based column packing.

    • Solution: Add a buffer to your mobile phase. For example, using ammonium formate in conjunction with formic acid can help shield the silanol groups and improve peak shape.[9]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Dalbavancin and its interaction with the stationary phase.

    • Solution: Acidic mobile phase additives like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) are often used to ensure consistent protonation of the analyte and minimize peak tailing.[1]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Peak Tailing start Start: Tailing Peak Observed check_mobile_phase Is an acidic modifier (e.g., formic acid) in the mobile phase? start->check_mobile_phase add_modifier Add 0.1% Formic Acid or TFA to both aqueous and organic mobile phases. check_mobile_phase->add_modifier No check_buffer Is a buffer salt (e.g., ammonium formate) present? check_mobile_phase->check_buffer Yes add_modifier->check_buffer add_buffer Add a buffer salt like ammonium formate to the mobile phase. check_buffer->add_buffer No check_concentration Is the sample concentration too high? check_buffer->check_concentration Yes add_buffer->check_concentration dilute_sample Dilute the sample and re-inject. check_concentration->dilute_sample Yes evaluate_column Consider a different column chemistry or a newer column. check_concentration->evaluate_column No dilute_sample->evaluate_column end_good_peak End: Symmetrical Peak Achieved evaluate_column->end_good_peak

Caption: A flowchart for troubleshooting peak tailing issues.

Issue 2: Inadequate Resolution Between Dalbavancin and Its Impurities

Achieving separation of all Dalbavancin-related compounds, especially B0 from A1, is critical for accurate quantification and impurity profiling.

Possible Causes & Solutions:

  • Sub-optimal Gradient Program: A generic gradient may not provide sufficient selectivity for closely eluting compounds.

    • Solution: Develop a focused gradient around the elution time of Dalbavancin and its impurities.[1] Start with a screening gradient to determine the approximate elution window, then create a shallower gradient in that region to improve resolution.

  • Insufficient Column Temperature: Higher temperatures can improve separation efficiency and reduce viscosity.

    • Solution: Increase the column temperature. For the separation of Dalbavancin B0 from other components, a column temperature of 80 °C has been shown to be effective.[1][2]

  • Inappropriate Column Choice: The selectivity of the column may not be suitable for the separation.

    • Solution: Screen different column chemistries. An XSelect column with formic acid as a mobile phase additive has demonstrated good performance in separating Dalbavancin and its impurities.[1][2]

Workflow for Improving Resolution

G Improving Resolution of Dalbavancin and Impurities start Start: Poor Resolution optimize_gradient Develop a focused, shallower gradient around the analytes' elution time. start->optimize_gradient check_resolution Is resolution adequate? optimize_gradient->check_resolution increase_temp Increase column temperature (e.g., to 80°C). increase_temp->check_resolution screen_columns Screen different column chemistries (e.g., XSelect). screen_columns->check_resolution check_resolution->increase_temp No check_resolution->screen_columns No, after temp increase end_good_resolution End: Baseline Separation Achieved check_resolution->end_good_resolution Yes

Caption: A logical workflow for enhancing chromatographic resolution.

Experimental Protocols

Below are summarized protocols from published methods that have demonstrated good peak shape and resolution for Dalbavancin.

Protocol 1: HPLC-UV Method for Dalbavancin in Injectable Formulations [3][6]

ParameterCondition
Column Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Potassium dihydrogen orthophosphate (pH 3.0) : Acetonitrile : Methanol (70:20:10 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 288 nm
Retention Time ~3.96 min

Protocol 2: HPLC-UV for Therapeutic Drug Monitoring in Human Serum [4]

ParameterCondition
Column C18 (Reversed Phase)
Mobile Phase Gradient Elution (Specifics not detailed in abstract)
Detection UV at 300 nm
Retention Time ~6.65 min
Sample Preparation Protein precipitation

Protocol 3: LC-MS/MS Method for Dalbavancin and this compound [10]

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Detailed gradient elution was applied
Internal Standard This compound
Detection Mass Spectrometry (MRM mode)

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated analytical methods for Dalbavancin.

Table 1: Linearity and Limits of Quantification

Method TypeMatrixLinearity RangeLLOQReference
HPLC-UVInjectable Formulation20–100 µg/mLNot Specified[3][6]
HPLC-UVHuman Serum12.5–400 mg/L12.5 mg/L[4][5]
UHPLC-MS/MSRat Plasma50-2500 ng/mL≥ 0.5 µg/mL (for most methods)[11]

Table 2: Chromatographic Parameters from a High-Resolution Method [1]

ParameterCondition
Column XSelect Premier CSH C18 (2.1 x 100 mm, 2.5 µm)
Column Temperature 80 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Sample Diluent 100% DMSO

References

addressing poor recovery of Dalbavancin-d6 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the recovery of Dalbavancin-d6 during sample extraction. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from biological samples?

A1: The primary challenges in extracting this compound stem from its inherent physicochemical properties. It is a large lipoglycopeptide molecule with a high molecular weight. Key issues include:

  • High Plasma Protein Binding: Dalbavancin is extensively bound to plasma proteins, primarily albumin, with binding reported to be between 93% and 99%.[1][2][3][4] This high affinity can lead to co-precipitation of the analyte with proteins during extraction, resulting in low recovery.

  • Adsorption to Labware: The lipophilic nature of Dalbavancin can cause it to adsorb to plastic and glass surfaces of laboratory consumables like pipette tips and centrifuge tubes. This non-specific binding can significantly reduce the amount of analyte recovered.

  • Analyte Stability: Dalbavancin's stability is pH-dependent, with optimal stability observed in the pH range of 4-5.[5] Extreme pH conditions during extraction can lead to degradation of the analyte.

Q2: What is the recommended sample preparation technique for this compound?

A2: Protein precipitation is the most commonly employed technique for extracting this compound from plasma samples.[1][3][6][7] This method is favored for its simplicity and speed. The general principle involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate the proteins, thereby releasing the protein-bound this compound into the supernatant.

Q3: Which organic solvents are best for precipitating proteins in this compound extraction?

A3: Acetonitrile and methanol are the most frequently used organic solvents for this purpose. Often, a mixture of these solvents is used to optimize precipitation efficiency and analyte recovery. One validated method uses a mixture of acetonitrile and methanol (1:1, v/v).[1] Another successful approach involves a methanol and water mixture (3:1, v/v) following an initial dilution of the plasma sample.[8]

Q4: How can I prevent the loss of this compound due to adsorption to labware?

A4: Several strategies can be employed to mitigate non-specific binding:

  • Use of Surfactants: Pre-treating centrifuge tubes and pipette tips with a solution of ≥2% Tween 80 has been shown to effectively prevent drug loss.[2]

  • Addition of L-arginine: Adding L-arginine to stock solutions has been reported to prevent non-specific binding to glass containers during long-term storage.[6]

  • Use of Low-Binding Consumables: Utilizing polypropylene tubes and tips specifically designed for low protein binding can also help minimize adsorptive losses.

Q5: What is the optimal pH for the sample and extraction solvents?

A5: Dalbavancin exhibits maximum stability in the pH range of 4-5.[5] While most protein precipitation protocols do not explicitly mention pH adjustment of the plasma sample, it is crucial to avoid extreme pH conditions in any aqueous solutions or buffers used during the extraction process to prevent analyte degradation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound sample extraction.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete protein precipitation.- Increase the ratio of organic solvent to plasma (e.g., from 3:1 to 4:1 or 5:1).- Ensure thorough vortexing after adding the precipitation solvent.- Optimize the precipitation solvent composition (e.g., try different ratios of acetonitrile/methanol).
Co-precipitation with proteins due to high protein binding.- Disrupt protein binding by adjusting the sample pH towards the isoelectric point of albumin (~4.7) before adding the organic solvent. Be mindful of Dalbavancin's stability at different pH values.- Consider using a protein precipitation plate for more consistent and efficient protein removal.
Adsorption of analyte to labware.- Pre-treat all plasticware (pipette tips, centrifuge tubes) with a ≥2% Tween 80 solution.- Use low-protein-binding polypropylene tubes and tips.- Add L-arginine to aqueous solutions to minimize non-specific binding.
Inefficient centrifugation.- Increase centrifugation speed and/or time to ensure complete pelleting of precipitated proteins. A common starting point is 8000 x g for 5-10 minutes.[1]
Analyte degradation.- Ensure all aqueous solutions and buffers are within the optimal pH range of 4-5 for Dalbavancin stability.[5]- Keep samples on ice or at refrigerated temperatures during processing to minimize degradation.
High Variability in Recovery Inconsistent pipetting of viscous plasma or precipitation solvent.- Use reverse pipetting for viscous liquids.- Ensure the precipitation solvent is added consistently and mixed thoroughly for each sample.
Inconsistent protein pellet formation and supernatant collection.- Be careful not to disturb the protein pellet when aspirating the supernatant.- Leave a small amount of supernatant behind to avoid aspirating any of the pellet.
Lot-to-lot variability in plasma.- If possible, use pooled plasma for quality control samples to minimize variability.
Matrix Effects in LC-MS/MS Analysis Co-elution of endogenous matrix components that suppress or enhance the ionization of this compound.- Optimize the chromatographic method to achieve better separation of the analyte from interfering matrix components.- Dilute the final extract with a compatible solvent to reduce the concentration of interfering substances.- Evaluate different ionization sources (e.g., APCI instead of ESI) which may be less susceptible to matrix effects.[9]
Phospholipid-based matrix effects.- Incorporate a phospholipid removal step in the sample preparation, such as using a specialized solid-phase extraction (SPE) cartridge or a protein precipitation plate with a phospholipid removal membrane.

Experimental Protocols

Protocol 1: Protein Precipitation with Acetonitrile/Methanol

This protocol is adapted from a validated HPLC-UV method for the quantification of dalbavancin in human serum.[1]

  • Sample Preparation:

    • To 100 µL of the plasma sample, add 200 µL of a precipitating solution consisting of an acetonitrile/methanol (1:1, v/v) mixture. The precipitating solution should also contain the internal standard (this compound) at the desired concentration.

  • Precipitation and Lysis:

    • Vortex the mixture for 10 seconds.

    • Place the samples in an ultrasonic bath for 10 minutes at 40°C to facilitate cell lysis and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 8000 × g for 5 minutes to pellet the precipitated proteins.

  • Supernatant Dilution:

    • Carefully transfer 100 µL of the resulting supernatant to a clean tube.

    • Dilute the supernatant with 500 µL of water containing 0.1% formic acid.

  • Analysis:

    • The diluted sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Protein Precipitation with Methanol/Water

This protocol is based on a method developed for the therapeutic drug monitoring of dalbavancin using LC-MS/MS.[8]

  • Sample Dilution:

    • Dilute the plasma sample 1:17 with ultrapure water (e.g., 10 µL of plasma in 160 µL of water).

  • Protein Precipitation:

    • Add a 3:1 (v/v) mixture of methanol and water containing the internal standard (this compound) to the diluted plasma sample. The recommended ratio is to add 150 µL of the methanol/water/IS solution to the 170 µL of diluted plasma.

  • Vortexing and Centrifugation:

    • Vortex the mixture thoroughly.

    • Centrifuge the samples to pellet the precipitated proteins. While the original paper does not specify the exact conditions, a common practice is to centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean vial for analysis.

  • Analysis:

    • The supernatant is ready for injection into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Reported Recovery of Dalbavancin from Plasma/Serum Using Protein Precipitation

Extraction MethodSample MatrixReported RecoveryReference
Protein precipitation with acetonitrile/methanol (1:1, v/v)Human Serum>76%
Protein precipitation with methanolRat Plasma71.2–90.2%[10]

Note: Recovery can be method and laboratory dependent. It is crucial to validate the recovery of this compound in your specific matrix and using your intended analytical method.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Protein Precipitation cluster_analysis Analysis plasma_sample Plasma Sample add_is Add this compound (Internal Standard) plasma_sample->add_is add_solvent Add Precipitation Solvent (e.g., Acetonitrile/Methanol) add_is->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dilute Dilute Supernatant (Optional) collect_supernatant->dilute lc_ms LC-MS/MS Analysis dilute->lc_ms

Caption: A typical experimental workflow for the extraction of this compound.

Troubleshooting_Dalbavancin_Recovery start Low this compound Recovery cause1 Incomplete Protein Precipitation? start->cause1 solution1 Increase solvent:plasma ratio Optimize solvent composition Ensure thorough mixing cause1->solution1 Yes cause2 Adsorption to Labware? cause1->cause2 No end Improved Recovery solution1->end solution2 Pre-treat with Tween 80 Use low-binding tubes/tips Add L-arginine to solutions cause2->solution2 Yes cause3 Inefficient Centrifugation? cause2->cause3 No solution2->end solution3 Increase centrifugation speed and/or time cause3->solution3 Yes cause4 Analyte Degradation? cause3->cause4 No solution3->end solution4 Maintain pH 4-5 Keep samples cool cause4->solution4 Yes solution4->end

Caption: A troubleshooting flowchart for addressing low this compound recovery.

References

dealing with isobaric interferences in Dalbavancin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dalbavancin LC-MS/MS analysis. The information provided is intended to help users identify and resolve common issues, particularly those related to isobaric interferences.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of isobaric interference in Dalbavancin LC-MS/MS analysis?

A1: The primary sources of isobaric interference in Dalbavancin analysis are its inherent complexity. Dalbavancin is not a single molecule but a mixture of five closely related homologs: A₀, A₁, B₀, B₁, and B₂.[1][2] Some of these homologs are isomers, meaning they have the same mass but different structural arrangements.[1][2] This results in compounds with the same mass-to-charge ratio (m/z) for both precursor and product ions, making their differentiation by mass spectrometry alone challenging.[1][3] Additionally, degradation products of Dalbavancin, which can form under various stress conditions such as acidic, basic, and oxidative environments, can also be isobaric with the main components and cause interference.[4][5]

Q2: How can isobaric interferences from Dalbavancin homologs and isomers be resolved?

A2: The most effective way to resolve isobaric interferences from Dalbavancin's homologs and isomers is through robust chromatographic separation prior to mass spectrometric detection.[1][3] Ultra-high-performance liquid chromatography (UHPLC) is commonly employed for this purpose. Key factors for successful separation include:

  • Column Chemistry: Reversed-phase columns, particularly C18 columns, have been shown to be effective.[6]

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often with a formic acid modifier to improve peak shape and ionization) and an organic solvent like acetonitrile is typically used.[1][2] The precise gradient profile is critical for separating the closely eluting isomers.

  • Method Optimization: Careful optimization of the gradient, flow rate, and column temperature is necessary to achieve baseline separation of the critical isobaric pairs.

Q3: What are the recommended mass spectrometry settings for Dalbavancin analysis?

A3: For the analysis of Dalbavancin and its homologs, positive electrospray ionization (ESI+) is the preferred mode. To enhance signal intensity, it is common to monitor the doubly charged precursor ions, [M+2H]²⁺.[1] Quantification is typically performed using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. The selection of specific and sensitive precursor-to-product ion transitions for each homolog is crucial for minimizing cross-talk and ensuring accurate quantification.

Q4: Can high-resolution mass spectrometry (HRMS) help in dealing with isobaric interferences in Dalbavancin analysis?

A4: While triple quadrupole mass spectrometry with MRM is a common approach, high-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, can provide additional specificity. HRMS can help in identifying and characterizing unknown degradation products that may act as interferences.[4] However, even with HRMS, chromatographic separation remains essential for resolving isomers, as they have identical accurate masses.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during Dalbavancin LC-MS/MS analysis.

Issue 1: Poor chromatographic resolution of Dalbavancin homologs/isomers.

  • Symptom: Co-eluting or partially overlapping peaks for different Dalbavancin components.

  • Possible Causes & Solutions:

    • Suboptimal Gradient: The gradient elution profile may not be shallow enough to separate the closely related compounds.

      • Solution: Decrease the rate of change of the organic mobile phase percentage during the elution of the Dalbavancin components.

    • Inappropriate Column: The chosen LC column may not have the required selectivity for this specific separation.

      • Solution: Experiment with different C18 columns from various manufacturers, as subtle differences in silica chemistry and bonding can significantly impact selectivity. Consider columns with different particle sizes or lengths to improve efficiency.

    • Incorrect Mobile Phase pH: The pH of the mobile phase can influence the ionization state and retention of the analytes.

      • Solution: Ensure the consistent use of a mobile phase additive like formic acid (typically 0.1%) to maintain a stable, low pH, which generally provides good peak shapes for glycopeptides.

Issue 2: Inconsistent retention times.

  • Symptom: Shifting retention times for Dalbavancin peaks between injections or batches.

  • Possible Causes & Solutions:

    • Column Equilibration: Insufficient equilibration of the column between injections can lead to retention time drift.

      • Solution: Ensure an adequate equilibration period with the initial mobile phase composition at the end of each gradient run.

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phases can alter their composition and affect retention.

      • Solution: Prepare mobile phases fresh daily and use a consistent source of solvents and additives. Ensure thorough mixing.

    • Pump Performance: Issues with the LC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates.

      • Solution: Perform regular maintenance on the LC system, including pump seals and check valves.

Issue 3: Poor peak shape (e.g., tailing, fronting, or splitting).

  • Symptom: Asymmetric or split peaks for Dalbavancin components.

  • Possible Causes & Solutions:

    • Column Contamination: Accumulation of matrix components from the sample on the column can lead to peak distortion.

      • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.

    • Injector Issues: Problems with the autosampler, such as a partially clogged needle or incorrect injection volume, can cause peak splitting.

      • Solution: Clean the injector needle and ensure the correct injection parameters are set.

    • Incompatible Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

      • Solution: If possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Issue 4: Low signal intensity or loss of sensitivity.

  • Symptom: Reduced peak areas or signal-to-noise ratio for Dalbavancin.

  • Possible Causes & Solutions:

    • Ion Source Contamination: The electrospray ion source can become dirty over time, leading to reduced ionization efficiency.

      • Solution: Clean the ion source according to the manufacturer's instructions.

    • MS Detector Issues: A decline in detector performance can result in lower signal.

      • Solution: Check the detector's performance and recalibrate if necessary.

    • Sample Degradation: Dalbavancin can degrade under certain conditions, leading to a lower concentration of the target analyte.

      • Solution: Ensure proper sample storage and handling to minimize degradation. Prepare samples fresh when possible.

Data Presentation

The following tables summarize key quantitative data for Dalbavancin LC-MS/MS analysis.

Table 1: MRM Transitions and Retention Times for Dalbavancin Homologs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Dalbavancin A₀909.3340.23.20
Dalbavancin A₁909.3340.23.42
Dalbavancin B₀909.3340.24.69
Dalbavancin B₁909.3340.25.03
Dalbavancin B₂909.3340.24.92

Data extracted from a study using a UHPLC-MS/MS method.[3][7]

Table 2: Example UHPLC Gradient for Dalbavancin Homolog Separation

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.00.4955
1.00.4955
3.00.46733
6.00.46733
6.10.4595
8.00.4595

This is an example gradient and may require optimization for your specific system and column.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

  • To 100 µL of plasma sample, add an appropriate amount of internal standard (e.g., a stable isotope-labeled Dalbavancin).

  • Add 300 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: UHPLC-MS/MS Analysis

  • LC System: A UHPLC system capable of delivering accurate gradients at high pressures.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: As described in Table 2 (requires optimization).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitored Ions: As specified in Table 1.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC_Separation UHPLC Separation Reconstitution->UHPLC_Separation ESI_Ionization ESI Ionization UHPLC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for Dalbavancin LC-MS/MS analysis.

Troubleshooting_Guide Start Problem Observed Poor_Resolution Poor Resolution of Homologs? Start->Poor_Resolution Inconsistent_RT Inconsistent Retention Times? Poor_Resolution->Inconsistent_RT No Optimize_Gradient Optimize Gradient Poor_Resolution->Optimize_Gradient Yes Bad_Peak_Shape Poor Peak Shape? Inconsistent_RT->Bad_Peak_Shape No Check_Equilibration Check Column Equilibration Inconsistent_RT->Check_Equilibration Yes Low_Signal Low Signal Intensity? Bad_Peak_Shape->Low_Signal No Clean_Injector Clean Injector Bad_Peak_Shape->Clean_Injector Yes Clean_Ion_Source Clean Ion Source Low_Signal->Clean_Ion_Source Yes Check_Column Check/Replace Column Optimize_Gradient->Check_Column Check_Mobile_Phase Check Mobile Phase Prep Check_Equilibration->Check_Mobile_Phase Check_Sample_Solvent Check Sample Solvent Clean_Injector->Check_Sample_Solvent Check_Sample_Solvent->Check_Column Check_MS_Performance Check MS Performance Clean_Ion_Source->Check_MS_Performance

Caption: Troubleshooting decision tree for Dalbavancin LC-MS/MS analysis.

References

ensuring linearity and accuracy with Dalbavancin-d6 calibration curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the linearity and accuracy of Dalbavancin-d6 calibration curves for the quantification of Dalbavancin.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for a Dalbavancin calibration curve using this compound as an internal standard?

A1: The linear range for Dalbavancin quantification can vary depending on the specific bioanalytical method and the matrix being analyzed. However, published methods show a wide range of concentrations. For instance, a validated method for Dalbavancin in human plasma has a linear range of 0.5 µg/mL to 500 µg/mL[1]. Another study in rat plasma demonstrated good linearity between 50 and 2500 ng/mL[2][3]. A broader range of 0.125 to 500 mg/L has also been reported for plasma microsamples[4].

Q2: What is an acceptable coefficient of determination (R²) for a Dalbavancin calibration curve?

A2: For bioanalytical methods, a coefficient of determination (R²) value greater than 0.99 is generally considered acceptable[5]. Many validated methods for Dalbavancin achieve even higher linearity, with R² values often exceeding 0.998 or 0.999[2][3][4][6][7]. While a high R² value is a good indicator, it should not be the sole criterion for accepting a calibration curve; the accuracy of the back-calculated concentrations of the calibration standards is also crucial[8][9].

Q3: What are the acceptance criteria for the accuracy and precision of calibration standards and quality control (QC) samples?

A3: According to regulatory guidelines from bodies like the FDA and EMA, the accuracy of back-calculated concentrations for calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%[9][10][11]. Similarly, the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ)[11][12]. These criteria also apply to the quality control (QC) samples analyzed with the calibration curve.

Q4: Why is this compound used as an internal standard?

A4: this compound is a stable, deuterium-labeled version of Dalbavancin[13][14]. It is an ideal internal standard because it has nearly identical chemical and physical properties to Dalbavancin, meaning it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer[15][16]. This allows it to effectively compensate for variations in sample processing and matrix effects, leading to more accurate and precise quantification of Dalbavancin[15][16].

Q5: Can the use of a deuterated internal standard like this compound present any issues?

A5: Yes, while generally reliable, deuterated internal standards can sometimes present challenges. These may include:

  • Deuterium exchange: In some instances, the deuterium atoms can exchange with hydrogen atoms from the surrounding solution, which can affect quantification[17][18].

  • Chromatographic separation: A slight difference in retention time between the analyte and the deuterated internal standard can occur, known as the "isotope effect." If this separation is significant, it can lead to differential matrix effects for the analyte and the internal standard, compromising accuracy[18][19].

  • Purity of the internal standard: It's crucial to ensure the purity of the this compound, as any presence of unlabeled Dalbavancin can lead to artificially inflated results[18].

Troubleshooting Guides

Issue 1: Poor Linearity (R² < 0.99)

If you are experiencing poor linearity in your this compound calibration curve, consider the following potential causes and solutions.

Potential CauseTroubleshooting Steps
Incorrect Standard Preparation - Verify the concentrations of your stock solutions. - Ensure accurate serial dilutions. - Prepare fresh calibration standards.
Inappropriate Calibration Range - Narrow the concentration range of your standards. - If analyzing samples with high concentrations, consider sample dilution.
Suboptimal Chromatographic Conditions - Optimize the mobile phase composition and gradient to ensure good peak shape. - Check for column degradation and replace if necessary.
Detector Saturation - If the highest concentration standards are deviating from linearity, the detector may be saturated. Dilute the upper-end standards and re-inject.
Inconsistent Internal Standard Response - Check the peak area of this compound across all standards. Significant variation could indicate a problem with its addition or stability.
Issue 2: Inaccurate Back-Calculation of Standards or QC Failure

Even with a good R² value, the calibration curve may not be accurate. If your back-calculated standard concentrations or your QC samples are outside the ±15% (or ±20% for LLOQ) acceptance criteria, investigate the following.

Potential CauseTroubleshooting Steps
Matrix Effects - Matrix components can suppress or enhance the ionization of the analyte and/or internal standard[20]. - Improve sample clean-up procedures (e.g., optimize protein precipitation or use solid-phase extraction). - Evaluate matrix effects by comparing the response of the analyte in matrix versus a neat solution.
Internal Standard Issues - Ensure consistent and accurate addition of this compound to all samples and standards. - Verify the stability of the internal standard in the sample matrix and autosampler[15].
Pipetting/Dilution Errors - Review your pipetting technique and ensure all volumetric equipment is properly calibrated. - Prepare fresh QC samples from a separate stock solution than the calibration standards.
Inappropriate Regression Model - While a linear, 1/x or 1/x² weighted regression is common, it may not be appropriate for your assay. Evaluate different weighting factors to improve the accuracy at the lower end of the curve[9].
Analyte Adsorption - Dalbavancin is known to have high adsorption properties[6]. Ensure that the collection containers and materials used do not lead to loss of the analyte. The use of additives like Triton X-100 has been shown to prevent non-specific binding in urine samples[1].

Data Presentation

Table 1: Example Dalbavancin Calibration Curve Performance
Analyte Concentration (µg/mL)Internal Standard Response (Peak Area)Analyte Response (Peak Area)Response Ratio (Analyte/IS)Back-Calculated Concentration (µg/mL)Accuracy (%)
0.5 (LLOQ)15234578900.05180.4896.0
1155678160120.10281.05105.0
5149876789010.52654.9599.0
101532101567891.023410.1101.0
501511237890125.220151.5103.0
100154321155432110.072099.599.5
250148765389012326.1501248.099.2
500 (ULOQ)150987789012352.2570505.0101.0

Linearity: R² = 0.9995 Regression Equation: y = 0.1045x + 0.0012 Weighting: 1/x

Table 2: Acceptance Criteria for Bioanalytical Method Validation
ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Calibration Curve Standards Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Quality Control Samples Accuracy Within ±15% of nominal concentration
Precision (CV%) for Standards and QCs ≤ 15% (≤ 20% at LLOQ)

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards
  • Primary Stock Solution: Accurately weigh Dalbavancin powder and dissolve in a suitable solvent (e.g., methanol) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).

  • Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with the same solvent.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol)[4].

  • Spiking into Matrix: Spike the appropriate biological matrix (e.g., blank plasma) with the working stock solutions to create a series of calibration standards at the desired concentrations.

  • Internal Standard Addition: Add a fixed volume of the this compound internal standard working solution to each calibration standard.

  • Sample Preparation: Process the calibration standards using the same extraction procedure as the unknown samples (e.g., protein precipitation with acetonitrile or methanol)[2][3].

  • Analysis: Analyze the extracted standards by LC-MS/MS.

Mandatory Visualizations

experimental_workflow stock_prep Stock Solution Preparation (Dalbavancin & this compound) cal_standards Preparation of Calibration Standards (Spiking blank matrix) stock_prep->cal_standards is_addition Addition of Internal Standard (this compound) cal_standards->is_addition sample_extraction Sample Extraction (e.g., Protein Precipitation) is_addition->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis data_processing Data Processing (Peak Integration, Response Ratio) lcms_analysis->data_processing curve_generation Calibration Curve Generation (Linear Regression) data_processing->curve_generation troubleshooting_linearity start Poor Linearity (R² < 0.99) check_standards Verify Standard Preparation (Concentrations, Dilutions) start->check_standards check_range Assess Calibration Range (Narrow range, Dilute high standards) start->check_range check_chromatography Review Chromatography (Peak shape, Column health) start->check_chromatography check_is Check Internal Standard Response (Consistency across standards) start->check_is solution Linearity Improved check_standards->solution check_range->solution check_chromatography->solution check_is->solution troubleshooting_accuracy start Inaccurate Back-Calculation or QC Failure check_matrix Investigate Matrix Effects (Improve sample cleanup) start->check_matrix check_is Verify Internal Standard (Addition, Stability) start->check_is check_pipetting Review Pipetting and Dilutions (Calibrate equipment) start->check_pipetting check_regression Evaluate Regression Model (Test weighting factors) start->check_regression solution Accuracy and Precision Restored check_matrix->solution check_is->solution check_pipetting->solution check_regression->solution

References

Dalbavancin-d6 Performance in Biological Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dalbavancin-d6. The information is designed to address common challenges encountered during the bioanalysis of this compound in various biological matrices.

Summary of Quantitative Data

The performance of this compound, and by extension its parent compound Dalbavancin, can be significantly influenced by the biological matrix in which it is being analyzed. The following tables summarize key quantitative data from various studies.

Table 1: Dalbavancin Performance in Human Plasma

ParameterValueNotes
Extraction Recovery ~87%Using a single-step protein precipitation with methanol.
Matrix Effect Negative matrix effect observed (-17.7%)Can be reproducible with a stable isotope-labeled internal standard like this compound.
Stability Stable for 3 freeze-thaw cycles.
Stable for 7 days at 10°C in the autosampler.
Stable for up to 2 months at -80°C.[1]
Non-Specific Binding Addition of L-arginine (0.15 mg/mL) to stock solutions minimizes non-specific binding to glass containers.[1]Without L-arginine, a 33.1% reduction was observed over 3 months at -80°C.[1]

Table 2: Dalbavancin Performance in Rat Plasma

ParameterValueNotes
Recovery Rate 71.2% - 90.2%For various Dalbavancin components using methanol precipitation.[2]
Matrix Effect 97.5% - 101.7%Indicates minimal ion suppression or enhancement.[2]

Table 3: Dalbavancin Performance in Human Urine

ParameterValueNotes
Non-Specific Binding ~10% loss per transfer to polypropylene containers.[3][4]Addition of Triton X-100 to collection vessels mitigates this issue.[3][4]
Recovery & Matrix Effect Data not explicitly provided in the reviewed literature.The use of a validated method with an internal standard is crucial.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape or Tailing

  • Question: My this compound peak is showing significant tailing or is broad. What could be the cause?

  • Answer:

    • Column Choice: Ensure you are using a suitable column. A C18 column is commonly used for Dalbavancin analysis.

    • Mobile Phase pH: The pH of the mobile phase can significantly impact peak shape for ionizable compounds like Dalbavancin. Ensure the pH is appropriate and consistent.

    • Column Contamination: Residual matrix components can accumulate on the column. Implement a robust column washing procedure between injections.

    • Injection Solvent: The composition of the injection solvent should be similar to or weaker than the initial mobile phase to prevent peak distortion.

Issue 2: Low Recovery

  • Question: I am experiencing low and inconsistent recovery of this compound from my plasma samples. What can I do?

  • Answer:

    • Protein Precipitation: Dalbavancin has a high affinity for plasma proteins, which can lead to poor recovery.[1] Ensure your protein precipitation method is efficient. Methanol has been shown to be effective.

    • Non-Specific Binding: Dalbavancin can bind to plasticware. Consider pre-treating pipette tips and tubes with a surfactant like Tween 80, especially when working with low concentrations.

    • Extraction Technique: Optimize your extraction parameters, including the type and volume of solvent, vortexing time, and centrifugation speed and duration.

Issue 3: Significant Matrix Effects

  • Question: My results are showing significant ion suppression/enhancement. How can I mitigate matrix effects?

  • Answer:

    • Internal Standard: The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.

    • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

    • Sample Cleanup: Employ a more rigorous sample cleanup technique, such as solid-phase extraction (SPE), to remove interfering substances.

Issue 4: Inconsistent Results in Urine Samples

  • Question: I am observing a progressive loss of this compound when analyzing urine samples. Why is this happening?

  • Answer:

    • Non-Specific Binding: Dalbavancin is known to bind to polypropylene urine collection containers, leading to a loss of analyte.[3][4]

    • Solution: Add a surfactant, such as Triton X-100, to the urine collection vessels to prevent non-specific binding.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard?

A1: this compound is a deuterated analog of Dalbavancin. This means it has a slightly higher molecular weight but is chemically and physically very similar to the parent drug. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization. By adding a known amount of this compound to each sample, it can be used to accurately correct for variations in extraction recovery and matrix effects, leading to more precise and accurate quantification of Dalbavancin.

Q2: What are the most critical factors to consider when developing a bioanalytical method for this compound?

A2: The most critical factors include:

  • Protein Binding: Dalbavancin is highly protein-bound, necessitating an efficient protein precipitation or extraction method.[1]

  • Non-Specific Binding: Its tendency to adhere to plastic surfaces requires mitigation strategies, such as the use of surfactants.

  • Matrix Effects: Different biological matrices will have varying levels of interfering components that can affect ionization. The use of an appropriate internal standard and thorough method validation are crucial.

  • Stability: Dalbavancin can be susceptible to degradation under certain conditions. It is important to assess its stability in the biological matrix under the intended storage and handling conditions.[5][6]

Q3: Can I use the same extraction protocol for plasma, serum, and urine?

A3: While the general principle of protein precipitation might be applicable, it is not recommended to use the exact same protocol without validation. Each biological matrix has a unique composition that can influence extraction efficiency and matrix effects. For urine, which has lower protein content, the primary concern is non-specific binding rather than protein precipitation. It is essential to develop and validate a specific protocol for each matrix.

Q4: What should I do if I suspect my samples are hemolyzed or lipemic?

A4: Hemolysis (rupture of red blood cells) and lipemia (high concentration of lipids) can significantly impact the accuracy of bioanalytical methods. If you suspect your samples are compromised, it is best to request a new sample. If that is not possible, you should investigate the effect of hemolysis and lipemia on your assay during method validation by spiking known amounts of hemolyzed blood or lipids into your matrix.

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma

This protocol is based on a single-step protein precipitation method.

  • Sample Preparation:

    • Allow frozen plasma samples to thaw at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Protein Precipitation:

    • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

    • Add 150 µL of a working solution of this compound in methanol (concentration will depend on the specific assay).

    • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Collection and Preparation of Human Urine Samples for this compound Analysis

This protocol includes a step to mitigate non-specific binding.

  • Container Preparation:

    • To each polypropylene urine collection container, add a small volume of Triton X-100 solution to achieve a final concentration of approximately 0.05% (v/v) once the urine is collected.

  • Sample Collection:

    • Collect the urine sample directly into the prepared container.

    • Mix the sample gently by inversion.

  • Sample Preparation for Analysis:

    • Vortex the urine sample to ensure homogeneity.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample.

    • Add a known amount of this compound internal standard.

    • The sample may be directly injected or may require a dilution step depending on the sensitivity of the LC-MS/MS instrument.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction/ Protein Precipitation Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: A generalized experimental workflow for the bioanalysis of this compound.

Matrix_Effect_and_Recovery cluster_recovery Analyte Recovery cluster_matrix_effect Matrix Effect A Analyte in Sample B Extraction Process A->B C Analyte in Final Extract B->C label_rec Recovery (%) = (Amount in C / Amount in A) * 100 D Analyte in Pure Solvent F MS Signal D->F E Analyte in Matrix Extract G MS Signal E->G label_me Matrix Effect (%) = (Signal G / Signal F) * 100

Caption: Conceptual diagram illustrating analyte recovery and matrix effect in bioanalysis.

References

best practices for the handling and storage of Dalbavancin-d6 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of Dalbavancin-d6 solutions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I reconstitute lyophilized this compound?

A1: Lyophilized this compound should be reconstituted under aseptic conditions. For research purposes, high-purity solvents such as DMSO are commonly used for initial stock solutions.[1] For aqueous solutions, sterile water for injection or 5% Dextrose Injection (D5W) are recommended.[2][3] Avoid using saline-based solutions for dilution as they may cause precipitation.[3][4] To prevent foaming, gently swirl or invert the vial until the contents are completely dissolved; do not shake.[2][4]

Q2: What are the recommended solvents for creating stock solutions of this compound?

A2: For creating concentrated stock solutions for research use, Dimethyl Sulfoxide (DMSO) is a suitable solvent, with reported solubility up to 100 mg/mL.[1] For applications requiring aqueous solutions, 5% Dextrose Injection (D5W) is the preferred diluent to reach a final concentration of 1 to 5 mg/mL.[2][3][4]

Q3: What are the optimal storage conditions for this compound solutions?

A3: The stability of Dalbavancin solutions is highly dependent on the solvent and storage temperature.

  • DMSO Stock Solutions: For long-term storage (months to years), it is recommended to store DMSO stock solutions at -20°C.[5] For short-term storage (days to weeks), 0-4°C is acceptable.[5]

  • Aqueous Solutions: Reconstituted vials and diluted solutions in D5W can be stored at either refrigerated (2 to 8°C) or controlled room temperature (20 to 25°C).[2][3] The total time from reconstitution to dilution and administration should not exceed 48 hours.[2][3] Do not freeze aqueous solutions of this compound.[2][3][4]

Q4: What is the stability of this compound in solution?

A4: this compound, being a deuterated analog of Dalbavancin, is expected to have similar stability profiles. Dalbavancin shows maximum stability in the pH range of 4-5.[6][7] The compound is susceptible to degradation under oxidative and hydrolytic (acidic or basic) stress conditions.[6][8] Freeze-thaw cycles should be avoided as they can lead to a decrease in concentration.[9]

Troubleshooting Guide

Issue 1: Precipitation is observed after diluting the this compound stock solution.

  • Possible Cause: Use of an inappropriate diluent.

    • Solution: Avoid using saline-based infusion solutions as they can cause precipitation.[3][4] Use 5% Dextrose Injection (D5W) for aqueous dilutions.[2][3]

  • Possible Cause: The concentration of the diluted solution is too high.

    • Solution: Ensure the final concentration of the diluted solution is within the recommended range of 1 to 5 mg/mL.[3][4]

Issue 2: Inconsistent or unexpected results in experimental assays.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

    • Solution: Ensure that stock solutions are stored at the correct temperature (-20°C for long-term in DMSO) and protected from light.[5] Avoid repeated freeze-thaw cycles.[9] Prepare fresh aqueous dilutions before use and adhere to the 48-hour stability window.[2][3]

  • Possible Cause: The pH of the experimental buffer is not optimal for this compound stability.

    • Solution: Dalbavancin has maximum stability in the pH range of 4-5.[6][7] If your experimental conditions permit, adjust the pH of your buffers accordingly to minimize degradation.

  • Possible Cause: Interaction with other components in the assay medium.

    • Solution: Do not co-infuse or mix Dalbavancin with other medications or electrolytes without compatibility data.[3] If using a common infusion line or experimental setup, flush the line with D5W before and after use.[3][4]

Issue 3: Difficulty in completely dissolving the lyophilized powder.

  • Possible Cause: Inadequate mixing technique.

    • Solution: To avoid foaming, which can hinder dissolution, use a gentle swirling or inversion motion. Do not shake the vial vigorously.[2][4]

  • Possible Cause: Use of an incorrect reconstitution volume.

    • Solution: For a 500 mg vial, use 25 mL of the appropriate solvent to yield a 20 mg/mL solution.[2][4] Ensure the correct solvent-to-solute ratio is used for complete dissolution.

Quantitative Data Summary

Table 1: Stability of Dalbavancin Solutions under Different Conditions

ParameterConditionResultCitation
pH pH 4-5Maximum stability[6][7]
Extreme pH (acidic or basic)Increased degradation[6][7]
Temperature Refrigerated (2-8°C)Predicted stability of up to 13 years at pH 4.5[6]
Room Temperature (20-25°C)Predicted stability of up to 8 months at pH 4.5[6]
40°CPredicted stability of up to 1 month at pH 4.5[6]
Freeze-Thaw Cycles Multiple cyclesConcentration decreases observed[9]
Autosampler Stability 10°CStable for at least 24 hours[9]

Experimental Protocols

Protocol: Use of this compound as an Internal Standard in LC-MS/MS Analysis

This protocol outlines the general steps for using this compound as an internal standard (IS) for the quantification of Dalbavancin in biological samples.

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL primary stock solution of this compound in DMSO.

    • Prepare a series of working standard solutions of Dalbavancin at known concentrations in a relevant biological matrix (e.g., plasma).

  • Sample Preparation:

    • To each unknown sample, calibration standard, and quality control sample, add a fixed amount of the this compound internal standard solution.

    • Perform a protein precipitation step by adding a solvent like acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate LC column (e.g., a C18 column).

    • Use a suitable mobile phase gradient to achieve chromatographic separation of Dalbavancin and this compound.

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both Dalbavancin and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (Dalbavancin) to the internal standard (this compound).

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Dalbavancin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Reconstitution_Workflow Workflow for Reconstitution and Dilution of this compound cluster_prep Preparation cluster_storage Storage & Dilution A Start: Lyophilized This compound Powder B Add appropriate solvent (e.g., DMSO for stock, D5W for aqueous) A->B Reconstitution C Gently swirl or invert to dissolve B->C D Reconstituted Stock (e.g., 20 mg/mL) C->D E Store appropriately: -20°C (DMSO long-term) 2-8°C or RT (Aqueous short-term) D->E Storage F Dilute further with D5W to 1-5 mg/mL for experiments D->F Dilution G Ready-to-use This compound solution F->G Troubleshooting_Precipitation Troubleshooting Precipitation Issues with this compound Start Precipitation Observed in this compound Solution Q1 Was a saline-based solution used for dilution? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Sol1 Action: Discard and re-prepare using 5% Dextrose (D5W). A1_Yes->Sol1 Q2 Is the final concentration above 5 mg/mL? A1_No->Q2 End Issue Resolved or Further Investigation Needed Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Action: Adjust dilution to be within the 1-5 mg/mL range. A2_Yes->Sol2 A2_No->End Sol2->End

References

Validation & Comparative

The Analytical Edge: A Comparative Guide to Internal Standards for Dalbavancin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Dalbavancin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Dalbavancin-d6, a stable isotope-labeled (SIL) internal standard, with other commonly employed alternatives. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a practical resource for optimizing Dalbavancin quantification assays.

The inherent complexity of biological matrices necessitates the use of an internal standard (IS) to correct for variability during sample preparation and analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. An ideal IS mimics the analyte's behavior throughout the analytical process, including extraction, ionization, and chromatographic separation. This guide will delve into the performance of this compound and compare it against structural analogs and other compounds used for the quantitative analysis of Dalbavancin.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard due to their close physicochemical similarity to the analyte.[1][2][3] This section presents a comparative summary of key validation parameters from studies utilizing this compound and other internal standards.

Internal StandardMethodLinearity (µg/mL)Accuracy (%)Precision (%RSD)LLOQ (µg/mL)Matrix Effect (%)Recovery (%)Reference
This compound LC-MS/MS0.66–40096.2 - 104.5Intra-day: ≤ 5.0, Inter-day: ≤ 9.10.66Not significant83-98[4][5]
Dalbavancin-d8 UHPLC-MS/MS0.05–2.5Within ±15≤ 150.05Not reportedNot reported[6]
Quinoxaline (QX) HPLC-MS0.488–40096.18Intra-day: 5.03, Inter-day: 9.090.488IS-Normalized: 93-115Not explicitly stated[3]
Caffeine HPLC-UV12.5–400Bias: -2 to 0Intra-day: 0.2-4, Inter-day: 0.2-412.5Not applicable>76[7][8]

As evidenced in the table, methods employing stable isotope-labeled internal standards like this compound and Dalbavancin-d8 generally exhibit excellent sensitivity (low LLOQ) and precision. The use of a SIL IS is particularly effective in compensating for matrix effects, a common challenge in bioanalysis that can lead to ion suppression or enhancement in mass spectrometry.[3] While methods using structural analogs like Quinoxaline or other compounds like caffeine can provide acceptable performance, they may not fully mimic the behavior of Dalbavancin during the analytical process, potentially leading to greater variability.

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and reliable quantification of Dalbavancin. This section outlines the key steps for sample preparation and analysis based on methodologies utilizing this compound and a structural analog as internal standards.

Method 1: Dalbavancin Analysis using this compound Internal Standard (LC-MS/MS)

This protocol is adapted from a validated method for the quantification of Dalbavancin in human plasma.[4]

1. Sample Preparation:

  • To 3 µL of plasma sample, add 47 µL of ultrapure water.

  • Add 150 µL of internal standard working solution (this compound in methanol at 1 mg/L).

  • Vortex mix for 15 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes at room temperature.

  • Transfer 50 µL of the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1295 UHPLC®

  • Column: ZORBAX Eclipse plus C18 (2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient Elution:

    Time (min) %B
    0.0 5
    1.0 95
    3.0 95
    3.1 5

    | 4.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 3 µL

  • MS System: Agilent 6495c triple quadrupole mass spectrometer with ESI source

  • Ionization Mode: Positive

  • MRM Transitions:

    • Dalbavancin: [M+2H]²⁺ 909.2 → 340.1

    • This compound: [M+2H]²⁺ 912.3 → 340.2

Method 2: Dalbavancin Analysis using Quinoxaline (QX) Internal Standard (HPLC-MS)

This protocol is based on a validated method for Dalbavancin quantification in human plasma using a structural analog as the internal standard.[3]

1. Sample Preparation:

  • To 50 µL of plasma sample, add 50 µL of internal standard working solution (Quinoxaline).

  • Add 300 µL of a 50:50 (v/v) mixture of acetonitrile and methanol.

  • Vortex mix and then centrifuge.

  • Dilute 200 µL of the supernatant with 800 µL of pure water.

  • Add 5 µL of L-arginine stock solution (50 mg/mL in water).

  • Inject 5 µL into the HPLC-MS system.

2. HPLC-MS Conditions:

  • HPLC System: Not specified in detail, but a standard HPLC system is applicable.

  • MS Detector: Single quadrupole mass spectrometer with ESI source.

  • Ionization Mode: Positive

  • Retention Times:

    • Dalbavancin: ~6.58 min

    • Quinoxaline (IS): ~8.36 min

  • Note: Specific column and mobile phase details were not fully provided in the abstract.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the biological context of Dalbavancin, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Injection supernatant->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Experimental workflow for Dalbavancin analysis.

Dalbavancin exerts its antibacterial effect by inhibiting bacterial cell wall synthesis, a critical process for bacterial survival.[9] The following diagram illustrates this mechanism of action.

mechanism_of_action dalbavancin Dalbavancin binding Binding dalbavancin->binding lipid_ii Lipid II (Peptidoglycan Precursor) d_ala D-Ala-D-Ala Terminus lipid_ii->d_ala d_ala->binding inhibition_tg Inhibition binding->inhibition_tg inhibition_tp Inhibition binding->inhibition_tp transglycosylation Transglycosylation cell_wall Bacterial Cell Wall Synthesis transglycosylation->cell_wall transpeptidation Transpeptidation transpeptidation->cell_wall inhibition_tg->transglycosylation inhibition_tp->transpeptidation lysis Cell Lysis cell_wall->lysis

Dalbavancin's mechanism of action.

Conclusion

The selection of an appropriate internal standard is a critical determinant of the quality and reliability of Dalbavancin bioanalytical data. The evidence strongly supports the use of a stable isotope-labeled internal standard, such as this compound, for achieving the highest levels of accuracy, precision, and robustness in LC-MS/MS-based quantification. Its ability to effectively compensate for matrix effects and variability throughout the analytical workflow makes it the superior choice over structural analogs or other unrelated compounds. While alternative internal standards can be employed, particularly in methods like HPLC-UV where matrix effects are of a different nature, careful validation is required to ensure the data meets the necessary quality standards. This guide provides the foundational information and practical protocols to assist researchers in making informed decisions for their Dalbavancin analysis, ultimately contributing to the generation of high-quality data in their research and development endeavors.

References

Performance Characteristics of Dalbavancin-d6 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of Dalbavancin-d6 as an internal standard in bioanalytical methods. The content is based on published experimental data, offering an objective evaluation against alternative internal standards.

Executive Summary

Performance Data: this compound vs. Structural Analog

The following tables summarize the quantitative performance data for bioanalytical methods using this compound and a structural analog (caffeine) as internal standards for the determination of Dalbavancin. It is important to note that the methods differ, with this compound being used in a highly specific and sensitive LC-MS/MS method, while the structural analog data is from an HPLC-UV method, which has different performance characteristics.

Table 1: Performance Characteristics of this compound as an Internal Standard in LC-MS/MS Methods

ParameterPerformance MetricReference
Linearity
Range0.5 - 500 µg/mL (Plasma)
50 - 2500 ng/mL (Rat Plasma)
Correlation Coefficient (r²)> 0.998
Precision (CV%)
Intra-day< 10%
Inter-day< 10%
Accuracy (Bias%)
Intra-dayWithin ±10%
Inter-dayWithin ±10%
Recovery ~87%
Matrix Effect Effectively compensated by internal standard normalization.
Lower Limit of Quantification (LLOQ) 0.5 µg/mL (Plasma)
50 ng/mL (Rat Plasma)

Table 2: Performance Characteristics of a Structural Analog (Caffeine) as an Internal Standard in an HPLC-UV Method for Dalbavancin

ParameterPerformance MetricReference
Linearity
Range12.5 - 400 mg/L (Serum)
Correlation Coefficient (r)0.999
Precision (CV%)
Intra- and Inter-day< 10%
Accuracy (Bias%)
Intra- and Inter-day< 10%
Recovery Not explicitly reported
Matrix Effect Potential for uncompensated matrix effects
Lower Limit of Quantification (LLOQ) 12.5 mg/L (Serum)

Experimental Protocols

Key Experiment 1: Quantification of Dalbavancin in Human Plasma using this compound by LC-MS/MS

This protocol is a representative example of a validated method for the therapeutic drug monitoring of Dalbavancin.

1. Sample Preparation:

  • To 50 µL of plasma sample, add 50 µL of the internal standard working solution (this compound in a suitable solvent).

  • Add 300 µL of a protein precipitation solvent, such as a 50:50 (v/v) mixture of acetonitrile and methanol.

  • Vortex mix the samples to ensure complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer 200 µL of the supernatant to a new tube and dilute with 800 µL of pure water.

  • Add 5 µL of L-arginine stock solution (50 mg/mL in H₂O) to each sample before injection to improve stability.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Utilize a reversed-phase C18 column. The mobile phase typically consists of a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol or acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for both Dalbavancin and this compound.

Key Experiment 2: General Considerations for using Structural Analog Internal Standards

When a stable isotope-labeled internal standard is not available, a structural analog may be used. The selection of an appropriate structural analog is critical and should be based on similar chemical and physical properties to the analyte. The validation of a method using a structural analog must rigorously assess the potential for differential matrix effects and extraction recovery between the analyte and the internal standard.

Visualizations

Mechanism of Action: Dalbavancin

Dalbavancin is a lipoglycopeptide antibiotic that inhibits bacterial cell wall synthesis. Its mechanism involves a dual mode of action. Firstly, it binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which prevents the transglycosylation and transpeptidation steps essential for cell wall cross-linking. Secondly, its lipophilic side chain anchors the molecule to the bacterial cell membrane, increasing its concentration at the site of action and enhancing its antibacterial activity.

Dalbavancin_Mechanism cluster_bacterium Gram-Positive Bacterium cluster_action Dalbavancin Action Cell_Membrane Cell Membrane Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Growing_Peptidoglycan Growing Peptidoglycan Chain Peptidoglycan_Precursor->Growing_Peptidoglycan Transglycosylation Cross_Linked_Peptidoglycan Cross-Linked Peptidoglycan (Stable Cell Wall) Growing_Peptidoglycan->Cross_Linked_Peptidoglycan Transpeptidation Dalbavancin Dalbavancin Lipophilic_Anchor Lipophilic Side Chain Anchors to Membrane Dalbavancin->Lipophilic_Anchor Binding Binds to D-Ala-D-Ala Dalbavancin->Binding Lipophilic_Anchor->Cell_Membrane Anchoring Binding->Peptidoglycan_Precursor Inhibition Inhibition_Transglycosylation Inhibition of Transglycosylation Binding->Inhibition_Transglycosylation Inhibition_Transpeptidation Inhibition of Transpeptidation Binding->Inhibition_Transpeptidation Dalbavancin_Workflow Start Start: Plasma Sample Collection Add_IS Addition of This compound Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Dilution Centrifugation->Supernatant_Transfer Stabilizer_Addition Addition of Stabilizer (e.g., L-arginine) Supernatant_Transfer->Stabilizer_Addition LC_MS_MS_Analysis LC-MS/MS Analysis Stabilizer_Addition->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing End End: Dalbavancin Concentration Data_Processing->End

Precision and Accuracy in Dalbavancin Quantification: A Comparative Analysis of Methods with and without a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

The accurate measurement of Dalbavancin, a long-acting lipoglycopeptide antibiotic, is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, particularly in patients requiring prolonged treatment for complex infections like osteomyelitis and endocarditis. Several analytical methods have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a prominent technique. A key aspect differentiating these methods is the use of an internal standard (IS), with deuterated Dalbavancin (e.g., Dalbavancin-d6) emerging as a superior choice for ensuring high accuracy and precision. This guide provides a comparative overview of Dalbavancin quantification methods, highlighting the advantages of using a deuterated standard and presenting supporting experimental data.

The Gold Standard: Isotope Dilution Tandem Mass Spectrometry with a Deuterated Internal Standard

The use of a deuterated analog of Dalbavancin as an internal standard in LC-MS/MS methods, often referred to as isotope dilution tandem mass spectrometry (ITD LC-MS/MS), is considered the gold standard for bioanalytical quantification. The primary advantage of this approach lies in its ability to accurately compensate for variations in sample extraction efficiency and matrix effects, which can be significant in complex biological matrices like human plasma.[1] The deuterated standard behaves almost identically to the non-labeled drug during sample preparation and ionization in the mass spectrometer, ensuring that any analyte loss or signal suppression/enhancement is mirrored by the internal standard. This leads to highly accurate and precise measurements.

Recent studies have demonstrated the successful development and validation of ITD LC-MS/MS methods for Dalbavancin quantification in human plasma. These methods meet the stringent criteria set by regulatory bodies like the European Medicines Agency (EMA) for bioanalytical method validation, covering specificity, sensitivity, linearity, precision, accuracy, and stability.[1]

Alternative Quantification Methods

While ITD LC-MS/MS with a deuterated standard offers the highest level of accuracy, other methods have also been developed and utilized for Dalbavancin TDM. These include:

  • LC-MS/MS with a non-deuterated internal standard: Some methods employ other molecules as internal standards. While more accessible and less expensive than a custom-synthesized deuterated drug, these standards may not perfectly mimic the behavior of Dalbavancin during analysis, potentially leading to less accurate compensation for matrix effects and extraction variability.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is simpler and more cost-effective than LC-MS/MS.[2] However, it generally has a higher limit of quantification (LOQ) and may be less specific.[2][3] Despite these limitations, validated HPLC-UV methods have been successfully used for routine TDM of Dalbavancin in clinical settings.[2]

Comparative Performance Data

The following tables summarize the performance characteristics of different Dalbavancin quantification methods, drawing data from various validation studies.

Table 1: Performance of LC-MS/MS Method with Deuterated Dalbavancin Internal Standard

ParameterPerformanceReference
Linearity Range 0.66–400 mcg/mL[3]
Intra-day Precision (CV%) 7% to 11%[1]
Inter-day Precision (CV%) 7% to 13%[1]
Intra-day Accuracy (BIAS%) 9% to 10%[1]
Inter-day Accuracy (BIAS%) 7.9% to 14%[1]
Lower Limit of Quantification (LLOQ) 0.5 μg/mL[3][4]

Table 2: Performance of HPLC-UV Method with Non-Deuterated Internal Standard (Caffeine)

ParameterPerformanceReference
Linearity Range 12.5–400 mg/L[2]
Intra-day Precision (CV%) < 10%[2]
Inter-day Precision (CV%) < 10%[2]
Accuracy (BIAS%) -2% to 0%[2]
Lower Limit of Quantification (LOQ) 12.5 mg/L[2]

As the data indicates, the ITD LC-MS/MS method with a deuterated standard offers excellent precision and accuracy over a wide dynamic range, with a significantly lower LLOQ compared to the HPLC-UV method. This high sensitivity is particularly advantageous for accurately measuring trough concentrations of Dalbavancin in patients undergoing long-term therapy.[5][6]

Experimental Protocols

ITD LC-MS/MS Method with Deuterated Dalbavancin (this compound) IS

This protocol is based on a fast and simple method for measuring Dalbavancin in human plasma microsamples.[1]

Sample Preparation:

  • To 3 µL of plasma sample, add the deuterated internal standard (this compound).

  • Perform protein precipitation by adding an organic solvent.

  • Vortex mix and centrifuge the sample.

  • The supernatant is then analyzed by LC-MS/MS.

Liquid Chromatography:

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).

  • Flow Rate: Optimized for the specific column and system.

  • Injection Volume: A small volume of the prepared sample (e.g., 5 µL).

Mass Spectrometry:

  • Ionization: Electrospray ionization in positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Dalbavancin and this compound. For example, m/z 909.2 → 340.1 for Dalbavancin and m/z 912.3 → 340.2 for this compound.[3]

HPLC-UV Method with Caffeine as IS

This protocol describes a simple and cost-effective method for the quantification of total Dalbavancin in human serum.[2]

Sample Preparation:

  • To a serum sample, add the internal standard (caffeine).

  • Perform protein precipitation.

  • Centrifuge to separate the precipitated proteins.

  • The clear supernatant is injected into the HPLC system.

High-Performance Liquid Chromatography:

  • Column: C-18 reversed-phase column.

  • Mobile Phase: Gradient elution with a suitable mobile phase composition.

  • Detection: UV detection at a wavelength of 300 nm.

  • Quantification: Based on the peak area ratio of Dalbavancin to the internal standard.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the two described methods.

Dalbavancin_ITD_LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Microsample (3 µL) add_is Add Deuterated IS (this compound) start->add_is precipitate Protein Precipitation add_is->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant lc Liquid Chromatography (Reversed-Phase) supernatant->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms end Quantification ms->end

Caption: Workflow for Dalbavancin quantification by ITD LC-MS/MS.

Dalbavancin_HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Serum Sample add_is Add Internal Standard (Caffeine) start->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc High-Performance Liquid Chromatography (C-18 Column) supernatant->hplc uv UV Detection (300 nm) hplc->uv end Quantification uv->end

Caption: Workflow for Dalbavancin quantification by HPLC-UV.

References

Assessing the Linearity and Range of a Dalbavancin Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of Dalbavancin in biological matrices, with a focus on assessing linearity and dynamic range. We will explore a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Dalbavancin-d6, and compare its performance characteristics to an alternative high-performance liquid chromatography-ultraviolet (HPLC-UV) method.

Performance Comparison: Linearity and Range

The selection of an appropriate analytical method is critical for accurate pharmacokinetic and therapeutic drug monitoring studies. Key performance metrics include linearity, the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte, and the analytical range, the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

ParameterLC-MS/MS with this compoundHPLC-UV with Caffeine IS
Linearity Range 0.125 - 500 mg/L[1]12.5 - 400 mg/L[2][3]
Correlation Coefficient (r²) > 0.9997[1]> 0.999[4]
Lower Limit of Quantification (LLOQ) 0.125 mg/L[1]12.5 mg/L[2][3]
Internal Standard This compound[1][5]Caffeine[2][3]
Detection Method Tandem Mass Spectrometry[1][5]UV Spectrometry[2][3]

The use of a stable isotope-labeled internal standard like this compound in an LC-MS/MS assay generally provides superior sensitivity and a wider dynamic range compared to HPLC-UV methods that employ a non-isotopic internal standard such as caffeine. The LC-MS/MS method demonstrates a significantly lower LLOQ (0.125 mg/L), enabling the monitoring of trough concentrations during extended treatment protocols[1]. Both methods exhibit excellent linearity, as indicated by their high correlation coefficients.

Experimental Protocols

Key Experiment: Assessment of Linearity and Range

Objective: To determine the linear range and the lower and upper limits of quantification for a Dalbavancin assay.

Method 1: LC-MS/MS with this compound Internal Standard

  • Preparation of Calibration Standards: A stock solution of Dalbavancin is prepared in a suitable solvent (e.g., a mixture of dimethyl sulfoxide and methanol)[6]. This stock is used to spike blank plasma to create a series of calibration standards at concentrations spanning the expected therapeutic range. A typical range for an LC-MS/MS assay is 0.125 to 500 mg/L[1].

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of each plasma standard, add 50 µL of the internal standard working solution (this compound in methanol)[6].

    • Add 300 µL of a precipitation solution (e.g., acetonitrile:methanol 50:50 v/v) to each sample[6].

    • Vortex mix and centrifuge the samples to pellet the precipitated proteins[6].

    • Transfer a portion of the supernatant and dilute with purified water before injection into the LC-MS/MS system[6].

  • LC-MS/MS Analysis:

    • Chromatographic separation is achieved on a reverse-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of formic acid[5].

    • The mass spectrometer is operated in positive electrospray ionization (ESI) mode, monitoring for specific precursor-to-product ion transitions for both Dalbavancin and this compound[1].

  • Data Analysis:

    • A calibration curve is constructed by plotting the peak area ratio of Dalbavancin to this compound against the nominal concentration of the calibration standards.

    • Linearity is assessed by performing a linear regression analysis. A correlation coefficient (r²) greater than 0.99 is typically considered acceptable.

    • The Lower Limit of Quantification (LLOQ) is established as the lowest concentration on the calibration curve that can be measured with acceptable precision (coefficient of variation ≤ 20%) and accuracy (within ±20% of the nominal value)[6]. The Upper Limit of Quantification (ULOQ) is the highest concentration meeting these criteria.

Method 2: HPLC-UV with Caffeine Internal Standard (Alternative)

  • Preparation of Calibration Standards: Similar to the LC-MS/MS method, a series of calibration standards are prepared by spiking blank serum with Dalbavancin. A reported range for an HPLC-UV assay is 12.5 to 400 mg/L[2][3].

  • Sample Preparation (Protein Precipitation):

    • A protein precipitation protocol is employed for sample clean-up[2][3].

    • An internal standard, such as caffeine, is added during the sample preparation process[2][3].

  • HPLC-UV Analysis:

    • Chromatographic separation is performed on a reverse-phase HPLC column (e.g., C18) with a gradient elution of the mobile phase[2][3].

    • Detection is carried out using a UV detector at a specific wavelength.

  • Data Analysis:

    • A calibration curve is generated by plotting the peak area ratio of Dalbavancin to the internal standard (caffeine) against the concentration of the standards.

    • Linearity, LLOQ, and ULOQ are determined using the same criteria as for the LC-MS/MS method.

Visualizing the Assay Workflow

The following diagram illustrates the general workflow for assessing the linearity and range of a Dalbavancin assay.

cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_data Data Evaluation Stock Dalbavancin Stock Solution Standards Spike Blank Plasma/Serum to Create Calibration Standards Stock->Standards IS_Stock Internal Standard Stock (this compound or Caffeine) Add_IS Add Internal Standard IS_Stock->Add_IS Standards->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect & Dilute Supernatant Centrifuge->Supernatant Inject Inject into LC System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (MS/MS or UV) Separate->Detect Curve Construct Calibration Curve Detect->Curve Regression Linear Regression Analysis Curve->Regression Assess Assess Linearity (r²) & Determine Range (LLOQ/ULOQ) Regression->Assess

Caption: Workflow for Linearity and Range Assessment of a Dalbavancin Assay.

References

Stability Showdown: Dalbavancin and its Deuterated Twin in Plasma Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the stability of Dalbavancin and its internal standard, Dalbavancin-d6, in plasma, providing researchers with essential data for reliable bioanalytical method development and sample management.

For researchers engaged in pharmacokinetic and therapeutic drug monitoring studies of dalbavancin, ensuring the stability of the analyte and its internal standard in plasma samples is paramount for accurate and reproducible results. This guide provides a detailed comparison of the stability of dalbavancin and its deuterated analogue, this compound, under various storage and handling conditions. The data presented is compiled from multiple studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.

Quantitative Stability Comparison

The following table summarizes the stability of dalbavancin and this compound in plasma under different conditions. The stability is generally assessed by analyzing the concentration of the analyte in stored samples against freshly prepared samples or baseline measurements. A deviation of ±15% is typically considered acceptable.

Stability ConditionDalbavancinThis compoundReference
Freeze-Thaw Stability Stable for at least 3 cycles.[1]Assumed stable, as it is used as an internal standard in methods validating this parameter for dalbavancin.[1]
No significant degradation after three freeze-thaw cycles.Not explicitly reported, but the method using it was validated for freeze-thaw stability.
Short-Term (Bench-Top) Stability Stable for up to 6 hours at room temperature.Not explicitly reported, but used as an internal standard in methods validating this parameter.
Stable for up to 24 hours at room temperature in processed samples.[1]Not explicitly reported.[1]
Post-Preparative Stability Stable for at least 24 hours in the autosampler at 4°C.Not explicitly reported.
Long-Term Stability Stable for at least 28 days at -16°C to -24°C.[2]Stock solutions stable for 7 days at -16°C to -24°C (change rate of -4.39% to 3.76%).[2][2]
Stable for at least 90 days at -70°C.Not explicitly reported.
Stable for up to 368 days at -20°C.Not explicitly reported.

Experimental Protocols

The stability data presented above is primarily derived from analytical methods validated for the quantification of dalbavancin in human plasma using LC-MS/MS. A general outline of the experimental protocol for stability assessment is as follows:

1. Sample Preparation:

  • Spiked plasma samples are prepared at low and high quality control (QC) concentrations with known amounts of dalbavancin and this compound.

  • A protein precipitation extraction method is commonly employed. Acetonitrile is typically used as the precipitation solvent.

  • The supernatant is then diluted and injected into the LC-MS/MS system.

2. Stability Testing Procedures:

  • Freeze-Thaw Stability: QC samples are subjected to multiple (typically three) freeze-thaw cycles. Samples are frozen at -20°C or -70°C and then thawed to room temperature. After the final cycle, the samples are analyzed.

  • Short-Term (Bench-Top) Stability: QC samples are kept at room temperature for a specified period (e.g., 4, 6, or 24 hours) before being processed and analyzed.

  • Post-Preparative Stability: Processed QC samples are stored in the autosampler at a controlled temperature (e.g., 4°C) for a specified duration before injection and analysis.

  • Long-Term Stability: QC samples are stored at specified temperatures (e.g., -20°C or -70°C) for an extended period (e.g., 1, 3, 6, or 12 months). At each time point, a set of samples is thawed and analyzed.

3. Analytical Method:

  • Chromatography: Reversed-phase liquid chromatography is used to separate dalbavancin and this compound from endogenous plasma components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both dalbavancin and this compound are monitored.

Experimental Workflow for Stability Testing

The following diagram illustrates the typical workflow for assessing the stability of dalbavancin and this compound in plasma samples.

Stability_Testing_Workflow cluster_conditions Stability Conditions A Preparation of QC Samples (Low and High Concentrations) B Baseline Analysis (T=0) A->B Immediate Analysis C Exposure to Stability Conditions A->C Storage & Handling E Data Comparison and Stability Assessment B->E D Sample Analysis (LC-MS/MS) D->E C1 Freeze-Thaw Cycles C1->D C2 Short-Term (Bench-Top) C2->D C3 Long-Term Storage (-20°C / -70°C) C3->D

Workflow for plasma stability assessment.

Conclusion

The available data indicates that dalbavancin is a stable molecule in plasma under typical laboratory storage and handling conditions. While explicit stability data for this compound in plasma is less abundant, its consistent use as an internal standard in validated bioanalytical methods strongly suggests that its stability profile is comparable to that of the parent drug. A study by Wu et al. (2020) provides direct evidence of the stability of deuterated dalbavancin in stock solutions, further supporting its suitability as an internal standard.[2] For rigorous bioanalytical method validation, it is best practice to assess the stability of the internal standard; however, in the case of a deuterated analogue like this compound, it is often assumed to be stable if the overall method meets regulatory acceptance criteria. Researchers can proceed with confidence in using this compound as a reliable internal standard for the quantification of dalbavancin in plasma, provided that proper sample handling and storage protocols are followed.

References

comparison of different sample extraction methods for Dalbavancin analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common sample extraction methods for the analysis of Dalbavancin, a lipoglycopeptide antibiotic, from biological matrices. The selection of an appropriate extraction method is critical for accurate and reliable quantification, directly impacting pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This document outlines detailed experimental protocols and presents supporting data to aid in the selection of the most suitable technique for your research needs.

Introduction to Dalbavancin and Analytical Challenges

Dalbavancin's high plasma protein binding (approximately 93%) and its amphiphilic nature present unique challenges for sample extraction. The primary goal of any extraction method is to efficiently separate the analyte from matrix components, such as proteins and phospholipids, which can interfere with downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). Incomplete removal of these components can lead to ion suppression or enhancement, inaccurate quantification, and damage to analytical instrumentation. The most common extraction techniques employed for Dalbavancin are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and to a lesser extent, Liquid-Liquid Extraction (LLE).

Comparative Performance of Extraction Methods

The choice of extraction method often involves a trade-off between recovery, cleanliness of the extract, speed, and cost. The following table summarizes the quantitative performance of different extraction methods for Dalbavancin based on published literature.

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Recovery 59.3% - >76%[1]83.0% - 102%Not Reported for Dalbavancin
Matrix Effect Present, can be significantGenerally lower than PPTVariable, depends on solvent
Lower Limit of Quantification (LLOQ) 0.05 - 12.5 µg/mL[2]~2.0 µg/L (in biological samples)Not Reported for Dalbavancin
Speed/Throughput HighMediumLow to Medium
Cost per Sample LowHighMedium
Simplicity SimpleComplexModerate

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on validated methods from scientific literature.

Protein Precipitation (PPT)

PPT is a rapid and straightforward method that utilizes an organic solvent to denature and precipitate plasma proteins.

a) Acetonitrile (ACN) Precipitation:

  • Protocol:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS analysis.

b) Methanol (MeOH) Precipitation:

  • Protocol:

    • To 100 µL of plasma sample, add 400 µL of cold methanol.

    • Vortex mix for 1 minute.

    • Centrifuge at 12,000 x g for 15 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

c) Acetonitrile/Methanol (1:1, v/v) Precipitation:

  • Protocol:

    • Prepare a 1:1 (v/v) mixture of acetonitrile and methanol.

    • Add 400 µL of the cold solvent mixture to 100 µL of plasma.

    • Vortex for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Analyze the supernatant.

Solid-Phase Extraction (SPE)

SPE provides cleaner extracts by utilizing a solid sorbent to retain the analyte of interest while matrix interferences are washed away. A tandem SPE approach has been shown to be effective for glycopeptide antibiotics, including Dalbavancin.

  • Protocol (Tandem SPE with Mixed-Mode Cartridges):

    • Sample Pre-treatment: Dilute 1 mL of plasma with 4 mL of 4% phosphoric acid.

    • Cartridges: Use a mixed-mode strong cation exchange (MCX) cartridge stacked on top of a hydrophilic-lipophilic balance (HLB) cartridge.

    • Conditioning: Condition the tandem cartridges with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the pre-treated sample onto the cartridges.

    • Washing:

      • Wash with 5 mL of 0.1 M hydrochloric acid.

      • Wash with 5 mL of methanol.

    • Elution:

      • Elute the HLB cartridge with 5 mL of acetonitrile.

      • Elute the MCX cartridge with 5 mL of 5% ammonia in methanol.

    • Post-Elution: Combine the eluates, evaporate to dryness, and reconstitute in mobile phase.

Liquid-Liquid Extraction (LLE) - Theoretical Protocol

No validated LLE method for Dalbavancin has been prominently reported in the literature. Due to its high polarity and strong protein binding, developing an efficient LLE method is challenging. The following is a theoretical protocol based on the physicochemical properties of Dalbavancin and general LLE principles for similar molecules. This protocol would require thorough validation.

  • Protocol:

    • Sample Preparation: To 500 µL of plasma, add 50 µL of 1 M sodium hydroxide to adjust the pH and disrupt protein binding.

    • Extraction: Add 2 mL of a polar, water-immiscible organic solvent (e.g., a mixture of isopropanol and ethyl acetate, 1:4 v/v).

    • Mixing: Vortex for 5 minutes.

    • Phase Separation: Centrifuge at 3000 x g for 10 minutes.

    • Collection: Carefully transfer the organic (upper) layer to a clean tube.

    • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in mobile phase.

Visualizing the Extraction Workflows

To better illustrate the procedural differences between the primary extraction methods, the following diagrams were generated.

PPT_Workflow cluster_ppt Protein Precipitation (PPT) Workflow start Plasma Sample add_solvent Add Organic Solvent (e.g., Acetonitrile) start->add_solvent 1 vortex Vortex add_solvent->vortex 2 centrifuge Centrifuge vortex->centrifuge 3 supernatant Collect Supernatant centrifuge->supernatant 4 analysis LC-MS Analysis supernatant->analysis 5

A simplified workflow for the Protein Precipitation (PPT) method.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow start Plasma Sample pretreat Pre-treat Sample start->pretreat 1 load Load Sample pretreat->load 2 condition Condition SPE Cartridge condition->load 3 wash Wash load->wash 4 elute Elute wash->elute 5 post_elute Evaporate & Reconstitute elute->post_elute 6 analysis LC-MS Analysis post_elute->analysis 7

A general workflow for the Solid-Phase Extraction (SPE) method.

Conclusion

The selection of a sample extraction method for Dalbavancin analysis is a critical step that depends on the specific requirements of the study.

  • Protein Precipitation is a rapid, simple, and cost-effective method suitable for high-throughput analysis, although it may result in less clean extracts and lower recovery compared to SPE.

  • Solid-Phase Extraction offers higher recovery and cleaner extracts, which can lead to improved sensitivity and reduced matrix effects. However, it is more time-consuming, complex, and expensive.

Researchers should carefully consider the trade-offs between these methods to select the most appropriate technique that aligns with their analytical goals, available resources, and desired data quality.

References

Safety Operating Guide

Navigating the Safe Disposal of Dalbavancin-d6: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of Dalbavancin-d6, a deuterated form of the lipoglycopeptide antibiotic Dalbavancin. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

Hazard Profile and Safety Precautions

Dalbavancin is classified as a hazardous chemical, suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1][2] It is also very toxic to aquatic life with long-lasting effects.[2] Given these classifications, all handling and disposal procedures must be conducted with the utmost care, utilizing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecification
Gloves Chemical-resistant gloves
Eye Protection Safety glasses with side-shields or goggles
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
Protective Clothing Lab coat or other protective clothing to prevent skin contact

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This process is designed to ensure safety and compliance with general pharmaceutical waste regulations.

  • Initial Containment:

    • All waste materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, weighing boats), should be collected in a designated, clearly labeled, and sealed waste container.

    • Avoid mixing with other waste streams to prevent unforeseen chemical reactions.

  • Waste Classification:

    • Based on the safety data for the parent compound, Dalbavancin, this waste should be treated as hazardous pharmaceutical waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying and segregating this type of waste according to local, state, and federal regulations.[3][4]

  • Spill Management:

    • In the event of a spill, avoid creating dust.[1]

    • Mechanically take up the spilled material and place it in an appropriate container for disposal.[1]

    • Clean the contaminated surface thoroughly.[1]

    • For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in the designated waste container.[5]

  • Final Disposal:

    • Dispose of the sealed waste container through an approved hazardous waste disposal facility.[1]

    • Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination.[3][4] The EPA's Subpart P rule specifically prohibits the sewering of hazardous pharmaceutical waste.[4]

    • Most pharmaceutical waste is treated by incineration at a licensed medical incineration site.[4]

Disposal Workflow

A Step 1: Identify & Collect This compound Waste B Step 2: Segregate Waste in Labeled, Sealed Container A->B C Step 3: Store Securely in Designated Area B->C D Step 4: Consult Institutional EHS for Classification C->D E Step 5: Arrange for Pickup by Approved Hazardous Waste Vendor D->E F Step 6: Final Disposal via Incineration E->F

Caption: Logical workflow for the proper disposal of this compound waste.

Regulatory Framework

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] Additionally, the Drug Enforcement Administration (DEA) has regulations for the disposal of controlled substances.[3] It is crucial to comply with all applicable federal, state, and local regulations.

Experimental Protocols

No specific experimental protocols for the degradation or disposal of this compound were identified in the reviewed literature. The recommended disposal method is based on the hazardous nature of the compound and general best practices for pharmaceutical waste management. Research into environmentally benign degradation methods for such compounds is an ongoing area of study.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your location and facilities.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.